5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOJFILHZZEWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383380 | |
| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-16-6, 84163-64-4 | |
| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs, including risperidone and paliperidone.[1][2][3] This document details the core chemical reactions, optimized experimental conditions, and purification methodologies.
Core Synthesis Pathway
The primary synthesis route for this compound involves a multi-step process commencing with the formation of a key intermediate, 4-(2,4-difluorobenzoyl)piperidine, followed by oximation and subsequent cyclization to form the benzisoxazole ring system. The final step involves the formation of the hydrochloride salt.
A common starting point is the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-acetylpiperidine-4-carbonyl chloride, followed by deacetylation to yield 4-(2,4-difluorobenzoyl)piperidine.[4][5] This intermediate then reacts with hydroxylamine to form an oxime, which undergoes an intramolecular cyclization to produce the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole free base.[4][5] Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.
An alternative pathway involves the reaction of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride with a base like potassium hydroxide to induce cyclization.[6]
Below is a visual representation of a common synthesis pathway:
Optimized Reaction Conditions
The yield and purity of the final product are highly dependent on the reaction parameters. The following table summarizes the optimized conditions for the cyclization step.[7]
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |
| Solvent | Methanol | 90.4 | 99.82 |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| Base | KOH (50% solution) | 90.4 | 99.82 |
Methanol has been shown to be a more effective solvent than ethanol or propanol in terms of dissolution and cyclization efficiency.[7] The use of potassium hydroxide (KOH) as the base is preferred over sodium hydroxide (NaOH) as it tends to generate fewer byproducts, leading to a higher purity of 99.82% compared to 99.52%.[7] It is crucial to maintain strict temperature control, as prolonged reaction times at lower temperatures can lead to a decrease in purity.[7]
Experimental Protocols
1. Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride [7]
-
Substrate Dissolution: Dissolve one equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in a C1–C4 alcohol, with methanol being the optimal choice.
-
Hydroxylamine Addition: Introduce 1–2 equivalents of hydroxylamine hydrochloride to the solution to initiate the formation of the oxime intermediate.
-
Cyclization: Add 3–5 equivalents of an inorganic base, preferably a 50% solution of KOH, to deprotonate the oxime. This induces ring closure. The reaction mixture is maintained at a temperature of 40–45°C for 12–18 hours.
-
Acidification and Crystallization: After the reaction is complete, add concentrated hydrochloric acid to precipitate the product. The resulting solid is then filtered and washed.
2. Synthesis from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride [6]
-
Base Treatment: Dissolve 27 g of potassium hydroxide in 600 mL of methanol.
-
Reactant Addition: Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the methanolic KOH solution.
-
Reflux: Heat the reaction mixture to reflux for approximately 2.5 hours.
-
Work-up: After cooling to room temperature, dry the mixture with anhydrous magnesium sulfate and stir for about 1 hour.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent. Add 500 mL of acetone to the concentrate and stir at room temperature for about 30 minutes. Filter to remove any insoluble material.
-
Salt Formation: Slowly add hydrochloric acid to the filtrate to adjust the pH to 2–3, which will precipitate a white solid.
-
Final Product: Collect the solid by filtration and dry to obtain 35 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Purification for Enhanced Purity
To achieve a purity of over 99.9%, a recrystallization protocol can be employed to eliminate dimeric and other impurities.[7]
Recrystallization Protocol [7]
-
Dissolution: Reflux 22 g of the crude product in a mixture of 105 ml of anhydrous ethanol and 40 ml of water at a temperature of 70–80°C.
-
Gradient Cooling: Slowly cool the solution to 60–70°C while stirring for 60 minutes. Subsequently, rapidly chill the mixture to a temperature between -5°C and 5°C.
-
Filtration and Drying: Isolate the formed crystals by filtration, wash them with cold ethanol, and then dry them under a vacuum.
This recrystallization process has been shown to effectively reduce dimer content from 0.15% to undetectable levels.[7]
Below is a workflow diagram for the purification process:
Applications in Research
Beyond its role as a pharmaceutical intermediate, this compound and its derivatives have been investigated for a range of biological activities. These include potential applications in neuropharmacology as antagonists at serotonin and dopamine receptors, which may have implications for treating anxiety, depression, and cognitive dysfunction.[7] Furthermore, certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential for further research in oncology.[7][8] The core structure serves as a versatile scaffold for the synthesis of novel compounds in medicinal chemistry.[3][7]
References
- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ossila.com [ossila.com]
- 4. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 7. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (HCl). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant biological context.
Chemical Identity and Properties
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Its chemical structure consists of a fluorinated benzisoxazole ring system linked to a piperidine moiety. The hydrochloride salt form enhances its solubility in aqueous media.
| Property | Value | Source |
| Chemical Name | 5-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride | [1][2] |
| CAS Number | 84163-16-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [1][2] |
| Molecular Weight | 256.70 g/mol | [1][2] |
| Melting Point | ~300-301 °C | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water (solubility increases with heat). Quantitative data is not readily available in the public domain. | [1] |
| Predicted XlogP | 2.0 | [3] |
| pKa | Experimental data not publicly available. The piperidinyl group is expected to have a pKa in the basic range. | |
| Stability | Hygroscopic | [1] |
Experimental Protocols for Physicochemical Characterization
Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of a compound. Below are standardized protocols that can be employed for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Solubility Determination (Shake-Flask Method)
A standard method to determine the equilibrium solubility of a compound in various solvents is the shake-flask method.
Protocol:
-
An excess amount of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure accuracy.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of the compound.
pKa Determination (Potentiometric Titration)
The ionization constant (pKa) of the piperidinyl group can be determined by potentiometric titration.
Protocol:
-
A precisely weighed amount of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the aqueous solubility is low.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Lipophilicity Determination (LogP) by RP-HPLC
The partition coefficient (LogP) is a measure of a compound's lipophilicity and can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
A series of standard compounds with known LogP values are injected onto a C18 RP-HPLC column.
-
The retention time (t_R) for each standard is recorded under isocratic elution conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
The logarithm of the capacity factor (log k') is calculated for each standard using the formula: log k' = log((t_R - t_0) / t_0), where t_0 is the column dead time.
-
A calibration curve is constructed by plotting the known LogP values of the standards against their calculated log k' values.
-
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is then injected under the same chromatographic conditions, and its retention time is measured.
-
The log k' for the target compound is calculated, and its LogP value is determined from the calibration curve.
Biological Activity and Potential Mechanisms of Action
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives have been investigated for their potential biological activities, primarily in the areas of neuroscience and oncology.
Neurological Activity
Derivatives of this scaffold have shown affinity for serotonin (5-HT) and dopamine (D) receptors.[4][5][6] Specifically, related compounds have demonstrated binding to 5-HT₁A, 5-HT₂A, and D₂ receptors, suggesting potential applications as antipsychotic or antidepressant agents.[4] The interaction with these receptors can modulate neurotransmitter signaling in the central nervous system.
Proposed Neuromodulatory Signaling
Caption: Potential interaction with key neurotransmitter receptors.
Antiproliferative Activity
Benzisoxazole derivatives have demonstrated antiproliferative effects against various cancer cell lines.[1][7] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.[8][9][10] Some benzoxazole and benzisoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9][10]
General Workflow for Antiproliferative Screening
Caption: A typical workflow for evaluating the in vitro antiproliferative effects.
Conclusion
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a versatile chemical entity with physicochemical properties that make it a suitable candidate for further development in medicinal chemistry. This guide provides a foundational understanding of its key characteristics and outlines the necessary experimental approaches for its comprehensive evaluation. The potential for this scaffold to interact with key biological targets in the central nervous system and in cancer warrants further investigation to elucidate its therapeutic potential. Researchers are encouraged to use the provided protocols as a starting point for their own detailed investigations.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 96% 1 g | Request for Quote [thermofisher.com]
- 3. PubChemLite - this compound (C12H13FN2O) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a pivotal heterocyclic compound, primarily recognized as a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone. While comprehensive pharmacological data on this specific precursor is limited, its core structure forms the pharmacophore responsible for the therapeutic effects of these medications. This guide elucidates the mechanism of action of the 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety by examining the well-established pharmacology of the final drug products it helps create. The primary mechanism involves a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. Furthermore, research into derivatives of this compound has revealed potential for other biological activities, including antiproliferative effects. This document provides a detailed overview of the receptor binding profiles, signaling pathways, and relevant experimental protocols to offer a thorough understanding of the compound's core functional characteristics.
Introduction
This compound (CAS: 84163-16-6) is a fluorinated benzisoxazole derivative featuring a piperidinyl substituent. Its significance in medicinal chemistry stems from its role as a crucial building block for second-generation antipsychotics. The benzisoxazole-piperidine scaffold is a well-established pharmacophore that confers high affinity for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychotic disorders. This guide will explore the core mechanism of action attributable to this chemical moiety.
Primary Mechanism of Action: Dual D2/5-HT2A Receptor Antagonism
The therapeutic efficacy of atypical antipsychotics derived from this compound is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism: The prevailing theory for the antipsychotic effect on the positive symptoms of schizophrenia is the blockade of D2 receptors in the mesolimbic pathway of the brain. By inhibiting the binding of dopamine to these receptors, the benzisoxazole-piperidine core helps to modulate dopaminergic neurotransmission.
Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors is a defining characteristic of atypical antipsychotics. Blockade of these receptors is thought to contribute to the efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics. The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole structure is integral to this high-affinity binding.
Receptor Binding Affinities of Key Derivatives
While specific binding data for this compound is not extensively published, the affinities of its prominent derivatives, risperidone and paliperidone, for various neurotransmitter receptors provide insight into the potential activity of the core scaffold.
| Compound | Receptor | Ki (nM) | Reference |
| Risperidone | Dopamine D2 | 3.13 - 5.9 | |
| Serotonin 5-HT2A | 0.16 - 0.2 | ||
| α1-Adrenergic | 0.8 | ||
| α2-Adrenergic | 7.54 | ||
| Histamine H1 | 2.23 | ||
| Paliperidone | Dopamine D2 | 0.16 - 5.9 | |
| Serotonin 5-HT2A | 0.25 - 4.8 | ||
| α1-Adrenergic | Weaker than Risperidone | ||
| α2-Adrenergic | Weaker than Risperidone |
Note: Ki values are inversely proportional to binding affinity; a lower Ki indicates a higher affinity.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by the benzisoxazole-piperidine moiety initiates a cascade of intracellular signaling events.
-
D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Their antagonism blocks the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium release and protein kinase C (PKC) activity.
Other Potential Mechanisms of Action
Activity at Other Receptors
Derivatives of this compound also exhibit affinity for other receptors, which may contribute to their overall pharmacological profile. These include α1 and α2-adrenergic receptors and histamine H1 receptors.
Antiproliferative Activity
Recent research has explored the potential of novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole as antiproliferative agents. Studies have demonstrated that certain modifications to the core structure can induce cytotoxic effects in various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. This activity is often assessed using the MTT assay, which measures cell viability.
Experimental Protocols
Radioligand Binding Assay for D2 and 5-HT2A Receptors
This protocol provides a general method for determining the binding affinity of a test compound for D2 and 5-HT2A receptors using a competitive binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from its receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human D2 or 5-HT2A receptors.
-
Radioligand:
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride.
-
For 5-HT2A receptors: [³H]-Ketanserin or [³H]-LSD.
-
-
Test Compound: this compound or its derivatives.
-
Non-specific Ligand: Haloperidol (for D2) or mianserin (for 5-HT2A) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or non-specific ligand (for non-specific binding).
-
25 µL of the test compound dilution or vehicle.
-
50 µL of the radioligand at a concentration at or below its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
MTT Assay for Antiproliferative Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of benzisoxazole derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell Lines: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2).
-
Culture Medium: Appropriate complete medium (e.g., DMEM with 10% FBS).
-
Test Compounds: Derivatives of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
-
MTT Solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
Conclusion
This compound represents a critical pharmacophore in the development of atypical antipsychotic medications. Its core mechanism of action, inferred from its successful incorporation into drugs like risperidone and paliperidone, is centered on a potent dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be responsible for the broad efficacy against both positive and negative symptoms of schizophrenia with a reduced side-effect profile. Furthermore, the versatility of the benzisoxazole-piperidine scaffold allows for the development of derivatives with other potential therapeutic applications, such as antiproliferative agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this important class of compounds. Further research to elucidate the direct pharmacological profile of this compound itself would be of significant value to the field of medicinal chemistry and drug discovery.
In-Depth Technical Guide: Structural Elucidation of CAS Number 84163-16-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 84163-16-6. This compound, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is a heterocyclic organic molecule of interest in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of antipsychotic drugs such as Risperidone. This document details its chemical identity, physicochemical properties, and the analytical methodologies theoretically employed for its structural confirmation. Due to the limited availability of public experimental spectral data, this guide will focus on the established protocols for its synthesis and the expected outcomes from spectroscopic analysis based on its known structure.
Chemical Identity and Properties
The compound with CAS number 84163-16-6 is chemically known as this compound. Its structure consists of a fluorinated benzisoxazole ring system linked to a piperidine ring at the 3-position. The hydrochloride salt form enhances its stability and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84163-16-6 | [1][2] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [1][2] |
| Molecular Weight | 256.71 g/mol | [1] |
| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole;hydrochloride | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~298°C (decomposition) | [1] |
| Purity | ≥96% | [1] |
Structural Elucidation Methodologies
The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and connectivity of the atoms.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (the free base), high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₁₂H₁₃FN₂O.
Table 2: Predicted Mass Spectrometry Data for the Free Base (C₁₂H₁₃FN₂O)
| Adduct | Predicted m/z |
| [M+H]⁺ | 221.10848 |
| [M+Na]⁺ | 243.09042 |
| [M-H]⁻ | 219.09392 |
| [M+NH₄]⁺ | 238.13502 |
| [M+K]⁺ | 259.06436 |
Data is based on predicted values.
Further fragmentation analysis (MS/MS) would reveal characteristic losses corresponding to different parts of the molecule, such as the piperidine ring or fragments of the benzisoxazole system, helping to piece together the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would allow for the assignment of protons on the aromatic ring, the piperidine ring, and the methine proton connecting the two ring systems. The coupling between adjacent protons would provide information on their connectivity.
-
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and carbons attached to heteroatoms.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would show a signal confirming its presence and its coupling with nearby protons would help to pinpoint its position on the benzisoxazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretch: From the piperidine amine (as a hydrochloride salt, this would be an N⁺-H stretch).
-
C-H stretch: For the aromatic and aliphatic C-H bonds.
-
C=N and C=C stretch: From the benzisoxazole ring system.
-
C-F stretch: A strong absorption indicating the presence of the fluorine atom.
-
C-O and N-O stretch: From the isoxazole ring.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound.[1]
Synthesis of this compound
This synthesis involves the cyclization of an oxime intermediate derived from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.
Materials:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Methanol (or other C1-C4 alcohol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous ethanol
-
Water
Procedure:
-
Oxime Formation and Cyclization:
-
Dissolve 1 equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in methanol.
-
Add 1-2 equivalents of hydroxylamine hydrochloride to the solution to form the oxime intermediate.
-
Add 3-5 equivalents of an inorganic base (e.g., a 50% solution of KOH) to deprotonate the oxime.
-
Heat the reaction mixture to 40-45°C and stir for 12-18 hours to induce ring closure.
-
-
Acidification and Crystallization:
-
After the reaction is complete, cool the mixture.
-
Slowly add concentrated HCl to acidify the mixture, which will precipitate the hydrochloride salt of the product.
-
Filter the precipitate and wash it with a suitable solvent.
-
Table 3: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |
| Solvent | Methanol | 90.4 | 99.82 |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| Base | KOH (50% solution) | 90.4 | 99.82 |
Purification by Recrystallization
To achieve higher purity (>99.9%), a recrystallization protocol can be employed.[1]
Procedure:
-
Dissolve the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) by refluxing at 70-80°C.
-
Slowly cool the solution to 60-70°C while stirring for 60 minutes.
-
Rapidly cool the mixture to -5 to 5°C.
-
Filter the resulting crystals and wash them with cold ethanol.
-
Dry the purified crystals under a vacuum.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Caption: Synthesis and purification workflow for CAS 84163-16-6.
Hypothetical Signaling Pathway Involvement
As an intermediate for antipsychotic drugs like Risperidone, which are known to interact with dopaminergic and serotonergic pathways, it is plausible that derivatives of this compound would be designed to target these systems. The following diagram illustrates a simplified, hypothetical signaling pathway that such a derivative might modulate. Note: This is a generalized representation and not based on experimental data for CAS 84163-16-6 itself.
Caption: Hypothetical antagonism of D2 and 5-HT2A receptors.
Conclusion
The structural elucidation of this compound (CAS 84163-16-6) relies on a synergistic application of modern analytical techniques. While detailed experimental spectra are not widely published, the combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides an unambiguous confirmation of its structure. The well-defined synthesis and purification protocols ensure the availability of this high-purity intermediate for its application in pharmaceutical development. This guide serves as a foundational resource for researchers and professionals working with this and related compounds.
References
An In-depth Technical Guide to the Solubility Profile of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, exhibiting a range of biological activities. Its physicochemical properties, particularly its solubility, are critical determinants of its behavior in both chemical syntheses and biological systems. This technical guide provides a comprehensive overview of the available information on the solubility profile of this compound, details established experimental protocols for solubility determination, and explores a potential mechanism of action through a hypothetical signaling pathway.
Introduction
This compound (CAS Number: 84163-16-6) is a heterocyclic compound belonging to the benzisoxazole class.[1][2][3] The presence of a fluorine atom and a piperidinyl group contributes to its unique chemical and pharmacological properties.[4] Notably, its hydrochloride salt form is often utilized to enhance properties such as stability and hygroscopicity.[5] Understanding the solubility of this compound is paramount for its application in drug discovery and development, influencing aspects from reaction kinetics to bioavailability. This guide aims to consolidate the current knowledge of its solubility and provide standardized methodologies for its assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C12H14ClFN2O | [3][6] |
| Molecular Weight | 256.70 g/mol | [2][3][7] |
| Appearance | White to Off-White Solid/Powder | [8] |
| Melting Point | 300-301 °C | [8] |
| Hygroscopicity | Hygroscopic | [8] |
Solubility Profile
Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, qualitative descriptions indicate its general solubility characteristics.
Qualitative Solubility:
-
Slightly Soluble: Dimethyl sulfoxide (DMSO), Methanol.[8]
Quantitative Solubility Data (Hypothetical):
Due to the lack of specific published data, the following table presents a hypothetical solubility profile in a range of common solvents and buffers. These values are for illustrative purposes and should be experimentally determined for any practical application.
| Solvent/Medium | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | 0.1 - 0.5 |
| Simulated Gastric Fluid (pH 1.2) | 37 | 1.0 - 5.0 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 0.5 - 2.0 |
| Methanol | 25 | 1.0 - 5.0 |
| Ethanol | 25 | 0.5 - 2.0 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 10 |
| Acetonitrile | 25 | 0.1 - 0.5 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining thermodynamic (or equilibrium) solubility.[9]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., water, buffer, organic solvent). The amount should be sufficient to ensure undissolved solids remain at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the solid phase from the liquid phase by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
pH-Dependent Aqueous Solubility Profile
For ionizable compounds like this hydrochloride salt, solubility is highly dependent on pH.
Principle: The thermodynamic solubility is determined at various pH points across a physiologically relevant range to understand how ionization affects solubility.
Experimental Workflow:
Caption: Workflow for pH-Dependent Solubility Profiling.
Detailed Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering a range of pH values (e.g., from pH 1.2 to 10).
-
Solubility Determination: For each buffer, perform the thermodynamic solubility experiment as described in section 4.1.
-
Data Analysis: Plot the measured solubility (in mg/mL or molarity) against the corresponding pH value. This profile can be used to estimate the intrinsic solubility (solubility of the free base) and the pKa of the compound.
Potential Mechanism of Action and Signaling Pathways
While the specific molecular targets of this compound are not definitively established, literature on related benzisoxazole derivatives suggests potential antiproliferative activity.[10] This activity could be mediated through the inhibition of key signaling pathways involved in cancer cell growth and survival. Two plausible hypothetical pathways are presented below.
Hypothetical Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth.[6] Inhibition of VEGFR-2 can lead to apoptosis of cancer cells.
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
For researchers, scientists, and professionals in drug development, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a crucial heterocyclic building block. It is notably used in the synthesis of atypical antipsychotics and serves as a scaffold for developing novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.
Core Chemical and Physical Properties
This compound is an off-white solid.[1] It is recognized by its CAS Number 84163-16-6.[1][2][3][4][5][6][7] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and should be stored in an inert atmosphere at 2-8°C.[1][2][8]
A summary of its key quantitative data is presented below:
| Property | Value | References |
| Molecular Formula | C₁₂H₁₃FN₂O·HCl or C₁₂H₁₄ClFN₂O | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 256.70 g/mol or 256.71 g/mol | [2][3][4][6] |
| Melting Point | ~298-301°C (with decomposition) | [1][2] |
| Purity | ≥96% | [2][4] |
| Appearance | White to Off-White Powder/Solid | [1][2][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
Synthesis and Purification Protocols
The synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a multi-step process that involves the formation of an oxime intermediate followed by cyclization.
Experimental Protocol: Synthesis
A common synthetic route involves the following steps:
-
Substrate Dissolution : 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1 equivalent) is dissolved in a C1-C4 alcohol, with methanol being the optimal solvent.[2]
-
Oxime Formation : Hydroxylamine hydrochloride (1–2 equivalents) is added to the solution to form the oxime intermediate.[2]
-
Cyclization : An inorganic base, such as potassium hydroxide (KOH) (3–5 equivalents), is introduced to deprotonate the oxime. This induces ring closure. The reaction is maintained at 40–45°C for 12–18 hours for optimal yield and purity.[2]
-
Acidification and Precipitation : Concentrated hydrochloric acid (HCl) is added to the reaction mixture to precipitate the desired hydrochloride salt.[2]
-
Isolation : The resulting solid is isolated by filtration and washed.[2]
The following workflow diagram illustrates this synthetic process:
Experimental Protocol: Purification
To achieve higher purity, particularly to remove dimeric impurities, a recrystallization protocol can be employed:
-
Dissolution : The crude product is refluxed in a mixture of anhydrous ethanol and water at 70–80°C until fully dissolved.[2]
-
Gradient Cooling : The solution is first cooled slowly to 60–70°C with stirring, followed by rapid chilling to between -5 and 5°C.[2]
-
Filtration and Drying : The purified crystals are then isolated by filtration, washed with cold ethanol, and dried under a vacuum.[2] This process can yield a purity of over 99.9%.[2]
Biological Activity and Research Applications
This compound and its derivatives have been investigated for various biological activities.
Neuropharmacology
This compound has been studied for its effects on neurotransmitter systems, showing potential as an antagonist at serotonin and dopamine receptors.[2] This activity suggests its potential application in the research and development of treatments for anxiety disorders, depression, and cognitive dysfunction.[2]
Antiproliferative Activity
Research has also explored the antiproliferative properties of derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. In one study, a series of novel derivatives were synthesized and evaluated for their activity against several human carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells.[2][9]
The antiproliferative effects of the synthesized compounds were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[2][9] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability. The study found that certain derivatives exhibited potent antiproliferative activity against the tested cancer cell lines.[2][9]
The logical relationship for its application in antiproliferative research can be visualized as follows:
The mechanism of action for its biological effects is believed to be through the interaction with specific molecular targets like enzymes or receptors, leading to the modulation of various biochemical pathways.[2] This makes it a valuable compound for further investigation in medicinal chemistry and drug discovery.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 3. This compound [lgcstandards.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound, 96% 1 g | Request for Quote [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. 84163-16-6|5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]
- 9. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Benzisoxazole Derivatives
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique chemical properties allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[1][4] This technical guide provides a comprehensive overview of the significant biological activities of benzisoxazole derivatives, focusing on their anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key mechanisms and workflows to support further research and development in this promising area.
Anticancer Activity
Benzisoxazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant antiproliferative activity against various human cancer cell lines.[1][5][6]
Mechanism of Action
The anticancer effects of benzisoxazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key enzymes or signaling pathways essential for cancer cell survival and proliferation. Some derivatives have been shown to act as inhibitors of specific protein kinases or enzymes like topoisomerase, which are crucial for DNA replication in rapidly dividing cancer cells.
A simplified logical diagram illustrating the evaluation process for a potential anticancer benzisoxazole derivative is shown below.
Quantitative Data: In Vitro Antiproliferative Activity
Several studies have quantified the anticancer potency of benzisoxazole derivatives using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzisoxazole-allyl derivatives | HT-29 (Colon) | Varies | [1] |
| Amide-substituted benzisoxazoles | HepG-2 (Liver) | Varies | [1] |
| Benzisoxazole-amide conjugates | HeLa, HT-29, MCF-7, HepG-2 | Varies | [1] |
| Benzoxazole derivatives | Nalm-6, Daudi (Leukemia) | Varies | [6] |
Note: Specific IC50 values vary widely depending on the exact chemical structure of the derivative and the cancer cell line being tested.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][8][9]
Objective: To determine the IC50 value of a benzisoxazole derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzisoxazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the benzisoxazole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[7][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this period, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the MTT solution. Add 100-200 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the drug concentration (log scale) to determine the IC50 value.
Antipsychotic Activity
Benzisoxazole is a key pharmacophore in several atypical antipsychotic drugs, including Risperidone, Paliperidone, and Iloperidone.[4][10] These drugs are fundamental in the treatment of schizophrenia and other psychotic disorders.
Mechanism of Action: D₂/5-HT₂ₐ Receptor Antagonism
The primary mechanism of action for atypical antipsychotics is the combined antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.[11][12][13][14] Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[13][15] By blocking D₂ receptors, benzisoxazole-based drugs reduce this dopaminergic activity.[12][13] Simultaneously, blocking 5-HT₂ₐ receptors is thought to improve negative and cognitive symptoms and reduce the likelihood of extrapyramidal side effects (movement disorders) that are common with older antipsychotics.[10][13]
Quantitative Data: Receptor Binding Affinity
The affinity of a drug for its target receptor is measured by the Ki value (inhibition constant). A lower Ki value indicates a higher binding affinity.
| Drug | D₂ Receptor Ki (nM) | 5-HT₂ₐ Receptor Ki (nM) | Reference |
| Risperidone | 3.2 | 0.2 | [15] |
| Iloperidone | High Affinity | High Affinity | [16] |
| Compound 71 (Novel Derivative) | 2.9 (D₂) / 0.13 (D₃) | 0.23 | [1][17] |
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a novel benzisoxazole derivative for D₂ and 5-HT₂ₐ receptors.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
Materials:
-
Cell membranes prepared from cells expressing human D₂ or 5-HT₂ₐ receptors.
-
Radioligand (e.g., [³H]Spiperone for D₂; [³H]Ketanserin for 5-HT₂ₐ).
-
Test benzisoxazole derivative.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The receptors and bound ligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into vials with a scintillation cocktail. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that displaces 50% of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and Kd of the radioligand.
Antimicrobial Activity
Various benzisoxazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][3][18][19] Their mechanism often involves the inhibition of essential bacterial enzymes, such as type-II topoisomerases or pantothenate synthetase.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[20][21][22]
| Derivative Type | Pathogen | MIC (µg/mL) | Reference |
| Unsubstituted Phenyl | E. coli, K. pneumoniae, S. typhi | Good Activity | [1] |
| N-linked Oxazolidinone | Staphylococcus aureus | Potent Activity | [1] |
| Benzisoxazole-Peptide Conjugates | Various bacteria & fungi | 3 - 19 | [1] |
| Novel Analogs | Mycobacterium tuberculosis H37Rv | 3.12 | [1] |
| Benzoxazole Derivatives II & III | Staphylococcus aureus | 50 & 25 | [23] |
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the MIC of an antimicrobial agent.[22]
Objective: To determine the MIC of a benzisoxazole derivative against a specific bacterial strain.
Materials:
-
Test bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).[21]
-
Benzisoxazole derivative stock solution.
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
Serial Dilution: Dispense 100 µL of sterile MHB into each well of a 96-well plate. Add 100 µL of the drug stock solution to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.[22]
-
Inoculation: Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well. This brings the total volume to 200 µL and halves the drug concentration, achieving the final test concentrations.[22] Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[20][22]
-
Result Determination: After incubation, examine the wells for visible turbidity (bacterial growth). The MIC is the lowest concentration of the benzisoxazole derivative in which there is no visible growth.
Anti-inflammatory Activity
Benzisoxazole derivatives have also been investigated for their anti-inflammatory properties.[1][3][19] Some compounds exhibit inhibitory effects on key inflammatory mediators. For instance, derivatives bearing an electron-withdrawing nitro group have shown good anti-inflammatory activity.[1] Some benzoxazole derivatives have been identified as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) which plays a crucial role in the inflammatory process.[24]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound Class | Target/Assay | IC50 (µM) | Reference |
| Benzoxazolone derivatives | IL-6 Inhibition | 5.09 - 10.14 | [24] |
| Piperazine-linked hybrids | Lipoxygenase Inhibition | Varies | [19] |
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
Objective: To evaluate the ability of a benzisoxazole derivative to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, which can be monitored by measuring the increase in absorbance at 234 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Lipoxygenase enzyme solution.
-
Linoleic acid (substrate) solution.
-
Borate buffer (pH 9.0).
-
Test benzisoxazole derivative.
-
UV-Vis Spectrophotometer.
Procedure:
-
Reaction Setup: In a quartz cuvette, mix the borate buffer and the test compound at various concentrations.
-
Enzyme Addition: Add the lipoxygenase enzyme solution to the cuvette and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate Reaction: Add the linoleic acid substrate to the cuvette to start the reaction.
-
Absorbance Measurement: Immediately monitor the change in absorbance at 234 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor. Calculate the IC50 value from the dose-response curve.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Iloperidone used for? [synapse.patsnap.com]
- 13. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 14. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. Iloperidone | PPTX [slideshare.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key heterocyclic compound in medicinal chemistry. This document details its chemical properties, synthesis, potential therapeutic applications, and relevant experimental protocols. Due to the limited availability of specific data for the 5-fluoro isomer, information on the closely related and well-studied 6-fluoro isomer is included as a pertinent analogue.
Core Compound Identification and Properties
This compound is a fluorinated benzisoxazole derivative. The hydrochloride salt form enhances its solubility in aqueous solutions. It is primarily recognized as a crucial intermediate in the synthesis of various atypical antipsychotic drugs, including risperidone and iloperidone.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole;hydrochloride | |
| Synonyms | 4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidine Hydrochloride | |
| CAS Number | 84163-16-6 | |
| Molecular Formula | C₁₂H₁₄ClFN₂O | |
| Molecular Weight | 256.70 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water and various organic solvents | [1] |
Synthesis of Related Compounds
Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Materials:
-
2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride
-
Potassium hydroxide (KOH)
-
Acetone
-
Anhydrous sodium sulfate
-
HCl gas
Procedure: [1]
-
Under stirring at room temperature, combine 13.6 g (0.049 mol) of 2,4-difluorophenyl (4-piperidinyl) ketone oxime hydrochloride, 6.9 g (0.123 mol) of solid KOH powder, and 109 ml of acetone.
-
Heat the mixture to 55-60°C and reflux for 2 hours.
-
After the reaction, add a suitable amount of anhydrous sodium sulfate to dry the mixture.
-
Cool the mixture to room temperature, stir for 30 minutes, and then filter.
-
Bubble HCl gas through the filtrate to induce crystallization.
-
Filter the resulting solid and dry to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
This process can be visualized through the following workflow diagram:
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for benzisoxazole derivatives, particularly those used as antipsychotics, involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.[3] These compounds often act as antagonists at dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor is a key mechanism for the therapeutic effects of many antipsychotic drugs. This action helps to modulate dopamine levels in the brain, which are often dysregulated in psychotic disorders. The binding to D2 receptors can trigger a cascade of intracellular events.[4][5]
Serotonin 5-HT2A Receptor Signaling Pathway
In addition to dopamine antagonism, many atypical antipsychotics also exhibit high affinity for serotonin 5-HT2A receptors.[6][7] Antagonism at this receptor is thought to contribute to the improved side-effect profile of these drugs, particularly regarding extrapyramidal symptoms, and may also enhance their efficacy against the negative symptoms of schizophrenia. The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/11 pathway.[6]
Antiproliferative Activity
Recent research has explored the potential of benzisoxazole derivatives as antiproliferative agents. Studies have indicated that certain derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit cytotoxic activity against various cancer cell lines. However, specific IC₅₀ values for the parent 5-fluoro and 6-fluoro compounds are not consistently reported in the available literature.
Table 2: Investigated Cancer Cell Lines for Antiproliferative Activity of Benzisoxazole Derivatives
| Cell Line | Cancer Type | IC₅₀ (µM) for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl |
| HeLa | Cervical Cancer | Data not available |
| HT-29 | Colorectal Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| HepG-2 | Liver Cancer | Data not available |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11]
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
This compound (or related compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
The workflow for the MTT assay can be summarized as follows:
Pharmacokinetics and Analytical Methods
Pharmacokinetic Profile
Specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is not extensively available. However, insights can be drawn from related antipsychotic drugs like risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone).[3][12][13][14][15]
Table 3: General Pharmacokinetic Characteristics of Related Benzisoxazole Antipsychotics
| Parameter | General Characteristics | Reference(s) |
| Absorption | Well absorbed after oral administration. | [13][14] |
| Distribution | Highly bound to plasma proteins and extensively distributed in tissues. | [13] |
| Metabolism | Primarily metabolized in the liver, often via cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4). Risperidone is metabolized to paliperidone. | [3][12] |
| Excretion | Excreted through both renal and fecal routes. | [13] |
Analytical Methods
The determination of benzisoxazole derivatives in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is a common and robust method for the quantification of these compounds.
Table 4: Common Analytical Techniques for Benzisoxazole Derivatives
| Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | A widely used technique for the separation, identification, and quantification of components in a mixture. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective analytical method that combines the separation power of HPLC with the detection capabilities of mass spectrometry. |
| Gas Chromatography (GC) | Another separation technique that can be used, though less common for these types of compounds compared to HPLC. |
Conclusion and Future Directions
This compound and its related compounds are of significant interest in medicinal chemistry, primarily as building blocks for antipsychotic medications and as potential novel therapeutic agents themselves, particularly in the area of oncology. While the mechanism of action through dopamine and serotonin receptor modulation is relatively well-understood, further research is needed to fully elucidate the specific pharmacological and toxicological profiles of the 5-fluoro isomer. The development of robust analytical methods and comprehensive pharmacokinetic studies are essential for its future clinical development. The exploration of its antiproliferative effects and the determination of specific IC₅₀ values against a broad panel of cancer cell lines represent a promising avenue for future research.
References
- 1. Method for preparing 6-fluoro-3-(4- piperidyl)-1,2-benzo isoxazole hydrochlorate - Eureka | Patsnap [eureka.patsnap.com]
- 2. guidechem.com [guidechem.com]
- 3. Risperidone Oral and Long-Acting Injectable; Paliperidone Oral and Long-Acting Injectable (Chapter 14) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. The pharmacokinetics of paliperidone versus risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuropharmacology of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Risperidone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, commonly known as risperidone, is a second-generation (atypical) antipsychotic medication widely utilized in the management of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This technical guide provides a detailed exploration of the neuropharmacology of risperidone, presenting quantitative receptor binding data, comprehensive experimental protocols for its characterization, and visualizations of its core signaling pathways.
Quantitative Pharmacology: Receptor Binding Profile
Risperidone's pharmacological activity is defined by its binding affinity to a range of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of risperidone for key central nervous system receptors. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Risperidone Ki (nM) |
| Serotonin Receptors | |
| 5-HT2A | 0.2 - 0.4[4] |
| 5-HT1A | 420 |
| 5-HT2C | 50 |
| Dopamine Receptors | |
| D2 | 3.13 - 3.2[4] |
| D1 | 240 |
| D4 | 7.3 |
| Adrenergic Receptors | |
| α1A | 0.8 - 5[4] |
| α2A | 7.54 - 16[4] |
| Histamine Receptors | |
| H1 | 2.23 - 20[4] |
| Muscarinic Receptors | |
| M1 | >10,000 |
Core Mechanism of Action: Signaling Pathways
Risperidone exerts its therapeutic effects primarily through the modulation of the dopamine D2 and serotonin 5-HT2A receptor signaling pathways.
Dopamine D2 Receptor Antagonism
In conditions such as schizophrenia, an overactivity of dopamine signaling in the mesolimbic pathway is thought to contribute to positive symptoms like hallucinations and delusions.[3] Risperidone acts as a potent antagonist at D2 receptors, competitively blocking the binding of endogenous dopamine. This blockade is believed to normalize dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[3]
Serotonin 5-HT2A Receptor Antagonism
Risperidone exhibits a very high affinity for 5-HT2A receptors, acting as an antagonist. The blockade of 5-HT2A receptors in the mesocortical pathway is thought to enhance dopamine release, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia.[3] Additionally, risperidone has been shown to possess inverse agonist properties at 5-HT2A receptors, meaning it can reduce the receptor's basal, ligand-independent activity.[5]
References
- 1. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Antiproliferative Potential of Fluorinated Benzisoxazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine atoms has been shown to significantly enhance the antiproliferative properties of these compounds. This technical guide provides a comprehensive overview of the current state of research into fluorinated benzisoxazoles as potential anticancer agents. It details their activity against various cancer cell lines, outlines the experimental protocols used to evaluate their efficacy, and visualizes the key signaling pathways and experimental workflows involved in their mechanism of action.
Quantitative Antiproliferative Data
The antiproliferative activity of fluorinated benzisoxazole derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), GI50 values (the concentration for 50% of maximal inhibition of cell proliferation), and TGI values (the concentration for total growth inhibition).
Table 1: Antiproliferative Activity (IC50) of Fluorinated Benzisoxazole and Related Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated Benzisoxazole Amide Derivative (74) | HepG-2 (Liver) | Moderate (42.06% inhibition) | - | - |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Leukemia) | 2 | - | - |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5a | MCF-7 (Breast) | Potent | - | - |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5d | MCF-7 (Breast) | Potent | - | - |
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5k | MCF-7 (Breast) | Potent | - | - |
| Fluorinated 1,2,3-triazole-linked imidazopyridine 72 | A549 (Lung) | 0.51 - 47.94 | Colchicine, Taxol | - |
| DU-145 (Prostate) | " | |||
| HCT-116 (Colon) | " | |||
| MDA-MB-231 (Breast) | " | |||
| Fluorinated 1,2,3-triazole hybrid 37 | MGC-803 (Gastric) | 1.62 - 20.84 | - | - |
| MCF-7 (Breast) | " | |||
| PC-3 (Prostate) | " | |||
| EC-109 (Esophageal) | " | |||
| Fluorinated 1,2,3-triazole hybrid 38 | MGC-803 (Gastric) | 0.76 - 13.55 | - | - |
| MCF-7 (Breast) | " | |||
| PC-3 (Prostate) | " | |||
| EC-109 (Esophageal) | " |
Note: "Potent" indicates significant activity as reported in the source, but a specific IC50 value was not provided. The inhibition by compound 74 may be attributed to the presence of the electron-withdrawing difluorophenyl ring.
Table 2: Growth Inhibition (GI50 & TGI) of Related Heterocyclic Compounds
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) |
| Fluorinated N-arylated-1,2,4-triazole | NCI-H226 (Lung) | 11.7 | - |
| NPC-TW01 (Nasopharyngeal) | 15.2 | - | |
| Jurkat (T-cell Leukemia) | 8.70 | - | |
| Tricyclic Benzoic Acid FTO Inhibitor (13a) | AML cells | Strong Antiproliferative Effect | - |
| Disubstituted Tacrine Derivative (1) | FL (Human Fibrosarcoma) | - | 1.1 |
| Disubstituted Tacrine Derivative (2) | FL, HeLa, Hep3B | 4.4 - 20.9 | 4.5 - 20.7 |
| Disubstituted Tacrine Derivative (4) | FL, HeLa, HT29, MCF7 | 7.9 - 40.1 | 7.8 - 38.9 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments commonly cited in the evaluation of the antiproliferative properties of fluorinated benzisoxazoles.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzisoxazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules as they polymerize results in an increase in fluorescence intensity.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and the fluorescent reporter to each well.
-
Compound Addition: Add the fluorinated benzisoxazole compounds at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Western Blotting for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptosis pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in protein lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the apoptosis marker of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Mechanisms and Workflows
Signaling Pathways
Fluorinated benzisoxazoles often exert their antiproliferative effects by inducing apoptosis, a form of programmed cell death. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Some benzoxazole derivatives have been shown to up-regulate FOXO3, which in turn can increase the expression of pro-apoptotic proteins like Bim, FasL, and TRAIL. They can also increase the expression of p53 and caspase-9, leading to the activation of the executioner caspase-3. Furthermore, the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway.
Caption: Generalized apoptotic signaling pathways targeted by antiproliferative compounds.
Experimental Workflow
The evaluation of a novel fluorinated benzisoxazole for its antiproliferative properties typically follows a structured workflow, from initial screening to mechanistic studies.
Caption: A typical experimental workflow for evaluating antiproliferative compounds.
Structure-Activity Relationship (SAR)
The antiproliferative activity of benzisoxazole derivatives is significantly influenced by the nature and position of substituents. The presence of an electron-withdrawing difluorophenyl ring has been associated with inhibitory activity. Further research is needed to fully elucidate the structure-activity relationship for fluorinated benzisoxazoles.
Caption: Key structural features influencing the antiproliferative activity of benzisoxazoles.
This technical guide serves as a foundational resource for researchers interested in the development of fluorinated benzisoxazoles as novel anticancer therapeutics. The provided data, protocols, and visualizations are intended to facilitate further investigation into this promising class of compounds.
Methodological & Application
Application Note: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a fluorinated heterocyclic compound widely used as a key intermediate and molecular scaffold in medicinal chemistry.[1] It is most notably a precursor in the synthesis of several atypical antipsychotic drugs, including Risperidone and Paliperidone, which are used for the treatment of schizophrenia.[1] The molecule consists of a benzene-fused isoxazole ring system linked to a piperidine moiety, with a fluorine atom on the benzene ring.[1] This document provides a detailed protocol for its synthesis via the cyclization of a substituted oxime.
Overall Synthetic Workflow
The synthesis is typically achieved through a one-pot reaction involving the formation of an oxime from a ketone precursor, followed by a base-induced intramolecular cyclization to form the benzisoxazole ring. The final product is then precipitated and isolated as its hydrochloride salt.
Caption: Synthetic pathway for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Experimental Protocol
This protocol details a one-pot synthesis starting from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.[2]
Materials and Reagents:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (for an alternative workup)[3]
-
Acetone (for an alternative workup)[3]
-
Reaction flask, condenser, stirrer, and standard laboratory glassware
Procedure:
Step 1: Oxime Formation and Intramolecular Cyclization
-
Dissolve 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1 equivalent) in methanol.[2]
-
Add hydroxylamine hydrochloride (1–2 equivalents) to the solution to initiate the formation of the oxime intermediate.[2]
-
Add a solution of a strong inorganic base, such as potassium hydroxide (3–5 equivalents), to the reaction mixture.[2] The use of a 50% KOH solution is reported to yield high purity.[2]
-
Heat the mixture to 40–45°C and stir for 12–18 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The base deprotonates the oxime, which induces the ring closure to form the benzisoxazole ring.[2]
Step 2: Acidification and Product Isolation
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Carefully add concentrated hydrochloric acid to the mixture to adjust the pH and precipitate the hydrochloride salt of the product.[2]
-
Stir the resulting suspension at room temperature to allow for complete crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent (e.g., methanol or acetone) to remove residual impurities.[2]
-
Dry the final product, this compound, under vacuum.
Data Summary: Optimization of Reaction Conditions
The following table summarizes data from optimization studies, highlighting the impact of different parameters on reaction yield and product purity.[2]
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) | Notes |
| Solvent | Methanol | 90.4 | 99.82 | Methanol showed superior performance in dissolution and cyclization efficiency compared to ethanol or propanol.[2] |
| Temperature | 40–45 °C | 89.8–90.4 | 99.52–99.82 | Strict thermal control is crucial; lower temperatures (20-25°C) reduce purity significantly.[2] |
| Reaction Time | 12–18 hours | 89.8–90.0 | 99.73–99.79 | Extended reaction times (>72 hours) can lead to decreased purity.[2] |
| Base | KOH (50% solution) | 90.4 | 99.82 | KOH was found to generate fewer byproducts compared to NaOH, resulting in higher purity.[2] |
High-Purity Recrystallization Protocol
For applications requiring exceptionally high purity (>99.9%), a post-synthesis recrystallization can be performed to eliminate dimeric and other minor impurities.[2]
Caption: Workflow for the high-purity recrystallization of the final product.
Procedure:
-
Dissolution: Reflux the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) at 70–80°C until fully dissolved.[2]
-
Gradient Cooling: Slowly cool the solution to 60–70°C while stirring for 60 minutes to initiate crystal formation.[2] Subsequently, rapidly chill the mixture to between -5 and 5°C.[2]
-
Filtration and Drying: Isolate the formed crystals by filtration, wash them with cold ethanol, and dry under vacuum to yield the purified product.[2] This process is effective at reducing dimer content to undetectable levels.[2]
Alternative Synthetic Approaches
An alternative route involves the deprotection of a protected precursor. For example, 3-(1-acetyl-4-piperidyl)-5-fluoro-1,2-benzisoxazole can be converted to the final product by stirring under reflux with 6N hydrochloric acid for several hours.[4] Other methods start from different precursors like N-formyl-isonipecotic acid to build the piperidine ring system before cyclization.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated acids and bases (HCl, KOH, NaOH) are highly corrosive. Avoid contact with skin and eyes.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
References
Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS No. 84163-16-6). The protocols outlined below cover chromatographic, spectroscopic, and titrimetric techniques for the identification, quantification, and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is a primary method for assessing the purity and quantifying the amount of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl in bulk drug substances and pharmaceutical formulations. A reversed-phase HPLC method is presented here, suitable for separating the main component from potential impurities.
Quantitative Data Summary
| Parameter | HPLC Method 1 | HPLC Method 2 (Purity Optimization)[1] |
| Purity (%) | > 98% | Up to 99.82%[1] |
| Column | C18, 250 x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Acetonitrile:Methanol:Water (35:5:60, v/v/v) with pH 2.5 adjustment using phosphoric acid | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 278 nm | Not Specified |
| Retention Time | Approximately 5-15 minutes (retention time is method-dependent) | Not Specified |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and distilled water in the ratio of 35:5:60 (v/v/v). Adjust the pH to 2.5 using phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 278 nm.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the test material in the mobile phase to achieve a similar concentration to the standard solution.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Identify the peak corresponding to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl by comparing the retention time with that of the standard.
-
Calculate the purity by the area percentage method and the assay against the reference standard.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Spectroscopic Identification
Spectroscopic methods are essential for the structural confirmation of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity of the compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: ~30°.[3]
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Angle: ~30°.[3]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the TMS signal.
NMR Analysis Workflow Diagram
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a molecular fingerprint.
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KCl Pellet Method):
-
Due to the presence of the hydrochloride salt, potassium chloride (KCl) is recommended over potassium bromide (KBr) to prevent potential ion exchange.[4][5]
-
Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry, spectroscopic grade KCl powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under vacuum at approximately 10 metric tons for 1-2 minutes to form a transparent pellet.[6]
-
-
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KCl pellet in a sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The resulting spectrum should show characteristic absorption bands for the functional groups present in the molecule.
-
FTIR Analysis Workflow Diagram
Caption: Workflow for FTIR analysis using the KCl pellet method.
Titrimetric Analysis for Assay
A titrimetric method can be employed for the assay of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, based on the chloride content. Argentometric titration is a suitable approach.
Quantitative Data Summary
| Parameter | Titration Method |
| Assay (ex Chloride) | ≥95.0 to ≤105.0%[7] |
| Titrant | 0.1 M Silver Nitrate (AgNO₃) |
| Endpoint Detection | Potentiometric or visual indicator (e.g., potassium chromate) |
Experimental Protocol: Argentometric Titration
-
Instrumentation: A burette and either a potentiometer with a silver electrode or standard glassware for visual titration.
-
Reagents:
-
0.1 M Silver Nitrate (AgNO₃) volumetric solution.
-
Nitric acid.
-
Potassium chromate indicator solution (for visual titration).
-
-
Procedure (Potentiometric):
-
Accurately weigh a suitable amount of the sample and dissolve it in distilled water, adding a small amount of nitric acid.
-
Immerse a silver electrode and a reference electrode into the solution.
-
Titrate with 0.1 M AgNO₃, recording the potential difference after each addition.
-
Determine the endpoint from the point of maximum inflection on the titration curve.
-
-
Procedure (Visual Indicator - Mohr Method):
-
Accurately weigh and dissolve the sample in distilled water.
-
Add a few drops of potassium chromate indicator solution.
-
Titrate with 0.1 M AgNO₃ until the first appearance of a permanent reddish-brown precipitate of silver chromate.
-
-
Calculation: Calculate the percentage of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl based on the volume of AgNO₃ consumed and the stoichiometry of the reaction.
Titration Logical Relationship Diagram
Caption: Logical relationships in the argentometric titration of the hydrochloride salt.
References
Application Notes and Protocols for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its related structures, particularly 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, are pivotal heterocyclic scaffolds in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of several atypical antipsychotic drugs, including risperidone, paliperidone, and iloperidone.[1] Their significance also extends to other therapeutic areas, with derivatives being investigated as potential antiproliferative and antimicrobial agents.[1][2]
The primary mechanism of action for the antipsychotic derivatives of this benzisoxazole scaffold is the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This pharmacological profile is characteristic of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[3] Preliminary studies also suggest that 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride may modulate mood and cognitive functions through its selective receptor binding profile.[4]
These application notes provide a comprehensive overview of the utility of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in drug discovery, including its role as a synthetic precursor, its derivatives' receptor binding profiles, and protocols for relevant in vitro assays.
Data Presentation: Receptor Binding Affinities of Key Derivatives
The following table summarizes the receptor binding affinities (Ki in nM) of prominent atypical antipsychotics synthesized from the 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone | Paliperidone (9-hydroxyrisperidone) | Iloperidone |
| Dopamine D2 | 3.13 - 5.9 | 5.3 | 6.2 - 11 |
| Serotonin 5-HT2A | 0.16 - 0.53 | 0.59 | 5.5 - 11 |
| α1-Adrenergic | 0.83 - 2.1 | 1.1 | 3.7 |
| α2-Adrenergic | 1.1 - 2.5 | 8.8 | - |
| Histamine H1 | 2.6 - 4.2 | 11 | 31 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways
The therapeutic effects of atypical antipsychotics derived from 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole are primarily mediated by their interaction with dopamine D2 and serotonin 5-HT2A receptors, which modulates downstream signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor, a Gαi/o-coupled receptor, is central to the antipsychotic effect. In the mesolimbic pathway, this is thought to reduce the positive symptoms of schizophrenia. D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and subsequent downstream signaling. Antagonism of this receptor blocks these effects.
Serotonin 5-HT2A Receptor Signaling
Potent antagonism of the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower propensity for extrapyramidal side effects. The 5-HT2A receptor is coupled to the Gαq signal transduction pathway.[5] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).[5][6]
Experimental Protocols
Synthesis of Risperidone from 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This protocol outlines a common method for the synthesis of risperidone, a widely used atypical antipsychotic, from its key benzisoxazole intermediate.
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Sodium carbonate (Na2CO3)
-
Potassium iodide (KI)
-
Acetonitrile or Isopropanol
-
Isopropanol for crystallization
Procedure:
-
Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, and a catalytic amount of potassium iodide in a reaction flask containing acetonitrile or isopropanol.[7]
-
Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture.
-
The crude risperidone product can be isolated by filtration.
-
Purify the crude product by crystallization from a suitable solvent, such as isopropanol, to yield pure risperidone.[7]
In Vitro Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives to target receptors, such as dopamine D2 and serotonin 5-HT2A receptors, using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors)
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)
-
Test compound (5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative) at various concentrations
-
Incubation buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, separating the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
MTT Assay for Antiproliferative Activity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives on cancer cell lines.[2][8]
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2)[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.[8]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[8]
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Conclusion
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a highly valuable scaffold in drug discovery, particularly for the development of atypical antipsychotics. Its derivatives have demonstrated potent and selective activity at key neurotransmitter receptors, leading to effective treatments for schizophrenia and other psychiatric disorders. The versatility of this chemical moiety also allows for its exploration in other therapeutic areas such as oncology. The protocols and data presented here provide a foundation for researchers to further investigate and utilize this important class of compounds in their drug discovery efforts.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. msudenver.edu [msudenver.edu]
- 8. benchchem.com [benchchem.com]
Experimental Applications in Neuropharmacology: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for several cutting-edge areas in neuropharmacology. The information is intended to guide researchers in designing and implementing experiments to investigate novel therapeutic strategies for neurological and psychiatric disorders.
Application Note 1: Optogenetic Modulation of the Mesolimbic Pathway in Addiction Models
Introduction: The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical neural circuit in reward processing and the development of addiction.[1] Optogenetics, a technique that uses light to control genetically modified neurons, offers unparalleled spatiotemporal precision to dissect the causal role of this pathway in addiction-related behaviors.[2] By expressing light-sensitive ion channels like Channelrhodopsin-2 (ChR2) in VTA dopamine neurons, researchers can precisely activate these neurons and observe the behavioral consequences.[3]
Therapeutic Rationale: Understanding how specific patterns of VTA dopamine neuron activity drive drug-seeking and relapse behaviors can inform the development of novel therapeutic interventions. For instance, neuromodulation techniques aimed at restoring normal firing patterns in this circuit could be explored as potential treatments for substance use disorders.
Experimental Workflow Diagram:
References
Application Notes and Protocols for In Vitro Evaluation of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key pharmacophore found in various centrally acting agents. Its derivatives have been investigated for their antipsychotic, antidepressant, and cognitive-enhancing properties. The primary mechanism of action for many of these compounds involves the modulation of critical neurotransmitter systems, particularly through antagonism of serotonin and dopamine receptors. Specifically, this compound has been identified as a potent antagonist of the serotonin 2A (5-HT2A) and dopamine D2 receptors, which are established therapeutic targets for a range of neuropsychiatric disorders.[1][2] Additionally, certain derivatives of this scaffold have demonstrated antiproliferative activity against various cancer cell lines, suggesting a broader therapeutic potential.[1][3]
These application notes provide detailed protocols for the in vitro characterization of this compound and its analogs. The assays described herein are fundamental for determining the compound's binding affinity and functional potency at the 5-HT2A and D2 receptors.
Data Presentation
The following tables summarize representative quantitative data for this compound, illustrating the expected outcomes from the described in vitro assays.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Target Receptor | Radioligand | Ki (nM) |
| Human 5-HT2A | [³H]Ketanserin | 8.5 |
| Human Dopamine D2 | [³H]Spiperone | 12.3 |
Note: Kᵢ values are hypothetical and serve as an illustrative example. Actual values may vary based on experimental conditions.
Table 2: Functional Antagonist Potency (IC₅₀) of this compound
| Target Receptor | Assay Type | Agonist | IC₅₀ (nM) |
| Human 5-HT2A | Calcium Flux | Serotonin (5-HT) | 15.2 |
| Human Dopamine D2 | cAMP Inhibition | Dopamine | 25.8 |
Note: IC₅₀ values are hypothetical and serve as an illustrative example. These values are dependent on assay conditions, including the concentration of the agonist used.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4]
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a GPCR that couples to the Gi/o signaling pathway.[5] Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This reduction in cAMP levels subsequently modulates the activity of Protein Kinase A (PKA) and other downstream effectors.
Experimental Workflow for Antagonist Characterization
The general workflow for characterizing an antagonist involves initial binding studies to determine its affinity for the target receptor, followed by functional assays to assess its ability to inhibit the agonist-induced response.
Experimental Protocols
Protocol 1: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Membranes: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Test Compound: this compound.
-
Non-specific Ligand: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Scintillation Cocktail.
-
96-well assay plates.
-
Glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine).
-
Cell harvester.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of each test compound dilution, 50 µL [³H]Ketanserin, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.[5]
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Dry the filter mat.
-
Add scintillation cocktail to each filter circle and count the radioactivity in a microplate scintillation counter.[5]
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compound for the human dopamine D2 receptor.
Materials:
-
Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a D2 antagonist).[7]
-
Test Compound: this compound.
-
Non-specific Ligand: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]
-
Other materials are the same as in Protocol 1.
Procedure:
-
Follow the same procedural steps as outlined in Protocol 1, substituting the D2 receptor membranes, [³H]Spiperone as the radioligand, and Haloperidol or (+)-Butaclamol for non-specific binding determination.
-
Incubate the plate at room temperature for 60 minutes.
-
Filtration, washing, and counting steps are identical to Protocol 1.
Data Analysis:
-
The data analysis follows the same steps as described in Protocol 1 to determine the IC₅₀ and Ki values for the D2 receptor.
Protocol 3: 5-HT2A Antagonist Calcium Flux Assay
This functional assay measures the ability of the test compound to inhibit the 5-HT-induced increase in intracellular calcium.[8]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated liquid handling.[9]
Procedure:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Aspirate the cell culture medium and add the calcium indicator dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and a vehicle control in Assay Buffer.
-
Antagonist Pre-incubation: Remove the dye solution and add the prepared compound dilutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.
-
Measurement: Immediately begin measuring fluorescence kinetics (e.g., Ex/Em = ~490/525 nm) for 1-2 minutes.[9]
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the response, with the agonist-only wells representing 0% inhibition and a maximal concentration of the positive control representing 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4: D2 Antagonist cAMP Inhibition Assay
This functional assay measures the ability of the test compound to block the dopamine-induced inhibition of cAMP production.[6]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell Culture Medium: As described in Protocol 3.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
Reagents: A commercial cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Stimulation Buffer: Provided in the cAMP kit, often containing a phosphodiesterase inhibitor like IBMX.
-
Agonist: Dopamine.
-
Forskolin: To stimulate basal cAMP production.
-
Test Compound: this compound.
-
Positive Control: A known D2 antagonist (e.g., Haloperidol).
-
Instrumentation: Plate reader compatible with the chosen cAMP detection technology.
Procedure:
-
Cell Plating: Seed cells into the assay plates and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of the test compound. Prepare a solution of dopamine at its EC₈₀ concentration and a solution of forskolin.
-
Assay Incubation:
-
Aspirate the cell culture medium.
-
Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes.
-
Add a mixture of dopamine and forsklin to stimulate the cells.
-
Incubate for the time recommended by the cAMP kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection: Add the cAMP detection reagents (e.g., lysis buffer, acceptor, and donor beads) as per the kit's instructions.
-
Measurement: Read the plate on the appropriate plate reader after the final incubation period.
Data Analysis:
-
The signal generated is typically inversely proportional to the amount of cAMP produced.
-
Normalize the data, where the dopamine/forskolin-stimulated wells represent 0% antagonism and a maximal concentration of the positive control represents 100% antagonism.
-
Plot the percent antagonism against the log concentration of the test compound.
-
Fit the curve to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Risperidone from Key Intermediates
These application notes provide a detailed protocol for the synthesis of the atypical antipsychotic drug, Risperidone. The described methodology is intended for researchers, scientists, and drug development professionals. The primary synthetic route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Overall Synthesis Pathway
The synthesis of Risperidone is typically achieved through a convergent synthesis strategy, which involves the preparation of two key heterocyclic intermediates followed by their condensation. The overall pathway is illustrated below.
Application Note: HPLC Analysis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate and a potential impurity in the synthesis of Risperidone, an atypical antipsychotic medication. The purity of this intermediate is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is adapted from established methods for the analysis of Risperidone and its related compounds.
Data Presentation
The following tables summarize the chromatographic conditions and system suitability parameters for the HPLC analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 6.5) (45:55, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 237 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% (for 6 replicate injections) |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 6.5) (45:55, v/v))
-
Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Adjust the pH of the solution to 6.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 450 mL of acetonitrile with 550 mL of the prepared buffer.
-
Degas the mobile phase by sonication for 15 minutes.
-
-
Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
-
-
Sample Preparation
-
Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter before injection.
-
3. HPLC Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the standard solutions in replicate (e.g., n=6) to check for system suitability.
-
Inject the sample solution.
-
Record the chromatograms and integrate the peak areas.
4. Data Analysis
The concentration of this compound in the sample can be calculated using the following formula:
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical procedure.
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the key components in the HPLC analytical method.
Application Note: NMR Characterization of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-16-6). This compound is a key intermediate in the synthesis of various pharmaceuticals. Accurate structural elucidation and purity assessment are critical for its use in drug development and manufacturing. This application note outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra, and presents the expected chemical shift assignments.
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a heterocyclic compound containing a fluorinated benzisoxazole moiety linked to a piperidine ring. Its structural integrity and purity are paramount for the synthesis of active pharmaceutical ingredients (APIs). NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure and the identification of any potential impurities. This document serves as a practical guide for researchers performing NMR analysis on this compound.
Chemical Structure
IUPAC Name: 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole;hydrochloride[1] Molecular Formula: C₁₂H₁₄ClFN₂O[2] Molecular Weight: 256.70 g/mol [1] CAS Number: 84163-16-6[1]
Structure:
Experimental Protocols
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's hydrochloride salt form and potential for hydrogen bonding. Deuterated methanol (CD₃OD) or a mixture of CDCl₃ with a few drops of CD₃OD can also be considered.
-
Concentration: Prepare a solution by dissolving 5-10 mg of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl in approximately 0.6 mL of the chosen deuterated solvent.
-
Sample Handling: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. Transfer the clear solution to a 5 mm NMR tube.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30 or equivalent).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or equivalent).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Data Presentation
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.8 | m | 1H | Aromatic CH (H-7) |
| ~7.7 - 7.5 | m | 1H | Aromatic CH (H-4) |
| ~7.4 - 7.2 | m | 1H | Aromatic CH (H-6) |
| ~3.6 - 3.4 | m | 1H | Piperidine CH |
| ~3.3 - 3.1 | m | 2H | Piperidine CH₂ (axial) |
| ~3.0 - 2.8 | m | 2H | Piperidine CH₂ (equatorial) |
| ~2.3 - 2.1 | m | 2H | Piperidine CH₂ (axial) |
| ~2.0 - 1.8 | m | 2H | Piperidine CH₂ (equatorial) |
| ~9.5 (broad) | s | 2H | NH₂⁺ (HCl salt) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N of isoxazole |
| ~160 (d, J ≈ 245 Hz) | C-F |
| ~155 | Quaternary C of benzisoxazole |
| ~122 | Aromatic CH |
| ~120 (d, J ≈ 25 Hz) | Aromatic CH ortho to F |
| ~115 | Quaternary C of benzisoxazole |
| ~110 (d, J ≈ 25 Hz) | Aromatic CH ortho to F |
| ~105 (d, J ≈ 5 Hz) | Aromatic CH meta to F |
| ~45 | Piperidine CH₂ |
| ~35 | Piperidine CH |
| ~30 | Piperidine CH₂ |
Experimental Workflow
Caption: NMR Characterization Workflow
Discussion
The provided protocols and predicted data serve as a baseline for the NMR characterization of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzisoxazole ring system and the aliphatic protons of the piperidine ring. The presence of the fluorine atom will induce splitting in the signals of nearby protons and carbons, which can be observed as doublets or multiplets with specific coupling constants (J-coupling). The broad signal around 9.5 ppm is indicative of the acidic protons of the piperidinium hydrochloride salt, and its chemical shift can be concentration and temperature-dependent.
The ¹³C NMR spectrum will display signals corresponding to all twelve carbon atoms in the molecule. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). Carbons two or three bonds away from the fluorine will also exhibit smaller C-F couplings.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl. The detailed protocols and expected spectral data provided in this application note will aid researchers in performing accurate and efficient NMR analysis, ensuring the quality of this important pharmaceutical intermediate. It is recommended to perform 2D NMR experiments, such as COSY and HSQC, for unambiguous assignment of all proton and carbon signals.
References
Application Notes and Protocols: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a heterocyclic organic compound belonging to the benzisoxazole class. Structurally, it serves as a key intermediate and molecular scaffold in the synthesis of several atypical antipsychotic drugs, including risperidone, paliperidone, and iloperidone.[1] Its core structure is designed for potent interaction with key neurotransmitter receptors in the central nervous system (CNS).
The primary mechanism of action for pharmacologically active agents derived from this scaffold involves dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2][3] This specific receptor binding profile is a hallmark of atypical antipsychotics, which are effective in treating both the positive and negative symptoms of schizophrenia with a generally lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2][4] As a research chemical, this compound is an invaluable tool for studying the structure-activity relationships of D2/5-HT2A antagonists and for developing novel therapeutics for neuropsychiatric disorders.[5] It is also explored as a scaffold for developing potential antiproliferative and antimicrobial agents.[1]
Physicochemical and Biological Data
Compound Properties
The fundamental properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride | [6] |
| CAS Number | 84163-16-6 | [6] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [6] |
| Molecular Weight | 256.70 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
| Storage Temperature | 2-8°C, Inert atmosphere | [7] |
Expected Receptor Binding Profile
Specific quantitative binding data for this compound is not extensively published, as it is primarily a synthetic intermediate. However, its biological activity can be inferred from the well-characterized profiles of structurally similar, approved antipsychotic drugs like Paliperidone (the active metabolite of Risperidone) and Iloperidone. The following table presents their binding affinities (Ki) for key CNS receptors. Lower Ki values indicate stronger binding affinity.
Disclaimer: This table provides data for pharmacologically active compounds structurally related to the title research chemical and should be used as a guide to its expected biological targets.
| Receptor Target | Paliperidone (Ki, nM) | Iloperidone (Ki, nM) | Primary Signaling Pathway | Reference(s) |
| Dopamine D₂ | 0.37 - 5.9 | 6.2 | Gαi/o (Inhibitory) | [8][9] |
| Dopamine D₃ | 0.73 | 7.1 | Gαi/o (Inhibitory) | [5][8] |
| Dopamine D₄ | 1.7 | 25 | Gαi/o (Inhibitory) | [5][8] |
| Serotonin 5-HT₂ₐ | 0.22 - 1.21 | 5.6 | Gαq/11 (Excitatory) | [5][8] |
| Serotonin 5-HT₇ | 1.5 | 21.6 | Gαs (Excitatory) | [5][8] |
| Adrenergic α₁ | 0.61 - 2.1 | < 10 | Gαq/11 (Excitatory) | [5][8] |
| Adrenergic α₂ | 2.1 - 10.1 | < 100 | Gαi/o (Inhibitory) | [5][8] |
| Histamine H₁ | 3.1 - 10 | < 100 | Gαq/11 (Excitatory) | [8][9] |
Mechanism of Action and Signaling
The therapeutic rationale for dual D₂/5-HT₂ₐ antagonists is based on their modulation of distinct G-protein-coupled receptor (GPCR) signaling cascades. Antagonism at D₂ receptors, which couple to Gαi/o proteins, inhibits adenylyl cyclase and reduces cAMP production. This action in the brain's mesolimbic pathway is thought to alleviate the positive symptoms of psychosis. Concurrently, potent antagonism at 5-HT₂ₐ receptors, which couple to Gαq/11 proteins, blocks the phospholipase C (PLC) pathway. This prevents the hydrolysis of PIP₂ into IP₃ and DAG, thereby inhibiting downstream calcium release and protein kinase C (PKC) activation. This serotonergic blockade is believed to enhance dopamine release in other brain regions, potentially improving negative symptoms and cognitive function.
Experimental Protocols
The following are detailed protocols for characterizing the interaction of this compound or its derivatives with target receptors.
Protocol 1: In Vitro Dopamine D₂ Receptor Competition Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the D₂ receptor.
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D₂-selective antagonist).
-
Test Compound: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Non-specific Determinant: Haloperidol (10 µM final concentration) or another high-affinity unlabeled D₂ antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).
-
Equipment: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.
Procedure:
-
Preparation: Thaw the D₂ receptor membrane preparation on ice. Dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.5 nM [³H]-Spiperone), and 100 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 50 µL non-specific determinant (e.g., Haloperidol), 50 µL radioligand, and 100 µL of diluted membrane preparation.
-
Competition Binding: 50 µL of each serial dilution of the test compound, 50 µL radioligand, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the presoaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM values for the competition wells into a percentage of specific binding.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][10]
-
Protocol 2: In Vitro 5-HT₂ₐ Functional Antagonist Assay (Calcium Flux)
This assay measures the ability of a test compound to block the increase in intracellular calcium triggered by a 5-HT₂ₐ receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, serially diluted in Assay Buffer.
-
Positive Control: A known 5-HT₂ₐ antagonist (e.g., Ketanserin).
-
Equipment: Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the 5-HT₂ₐ-expressing cells into the assay plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Aspirate the culture medium. Add the calcium indicator dye loading solution (prepared in Assay Buffer according to the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow the dye to enter the cells and de-esterify.
-
Compound Pre-incubation: Remove the dye solution and wash the cells gently with Assay Buffer. Add varying concentrations of the test compound, positive control, or vehicle control (buffer only) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Begin kinetic fluorescence reading (e.g., one reading per second) to establish a stable baseline for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of the 5-HT agonist to all wells. This concentration should be the EC₈₀ (the concentration that gives 80% of the maximal response) to ensure a robust signal that can be effectively inhibited.
-
Continue reading the fluorescence for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence signal for each well after agonist addition.
-
Normalize the data: set the response in the vehicle-treated wells (agonist only) as 0% inhibition and the response in wells with a maximal concentration of a potent antagonist as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression (four-parameter logistic equation) to determine the IC₅₀ value, which represents the functional potency of the antagonist.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening a research chemical like 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl in a cell-based functional assay.
References
- 1. ossila.com [ossila.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [lgcstandards.com]
- 7. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes and Protocols for Cell Line Studies with 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The core structure, a fusion of benzisoxazole and piperidine rings with a fluorine substituent, serves as a versatile scaffold for developing agents targeting various biological pathways. Notably, derivatives of this scaffold have demonstrated promising antiproliferative activity against a range of cancer cell lines, suggesting their potential as novel anticancer agents. This document provides a summary of the biological activities of these derivatives, detailed protocols for their evaluation in cell line studies, and an overview of their potential mechanisms of action.
Quantitative Data Presentation
The antiproliferative activity of various 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives has been evaluated against several human cancer cell lines. The following tables summarize the reported quantitative data, typically presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Antiproliferative Activity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
A study by an Indian research group detailed the synthesis of a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and their evaluation for antiproliferative effects using the MTT assay. The compounds were tested against four human carcinoma cell lines: HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Among the synthesized compounds, derivatives designated as 5a , 5d , and 5k exhibited the most potent antiproliferative activity across all tested cell lines.
| Compound | Target Cell Line | IC50 (µM) |
| 5a | HeLa, HT-29, MCF-7, HepG2 | Potent Activity |
| 5d | HeLa, HT-29, MCF-7, HepG2 | Potent Activity |
| 5k | HeLa, HT-29, MCF-7, HepG2 | Potent Activity |
Note: Specific IC50 values were not provided in the abstract; the source indicates "potent antiproliferative activity" for these compounds.
Table 2: In Vitro Antiproliferative Potency of 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole Sulfonamide Conjugates
Further studies on sulfonamide conjugates of the core molecule have identified their potential anticancer activity, possibly targeting Cyclin-Dependent Kinase 8 (CDK8). The antiproliferative potency of these compounds was assessed against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
| Compound | Target Cell Line | Activity |
| Compound 2 | MCF-7, HCT-116 | Moderate |
| Compound 3 | MCF-7, HCT-116 | Moderate |
Note: The original study describes the activity as "moderate in vitro anti-proliferative potency".
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cell line studies. Below are protocols for key experiments typically performed to evaluate the anticancer potential of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives.
Cell Viability and Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG2)
-
Complete growth medium (specific to cell line)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives)
-
Positive control (e.g., a standard chemotherapeutic agent)
-
Negative control (vehicle, e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for positive and negative controls.
-
Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis
Cell cycle analysis is used to determine how a compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, M), which is often dysregulated in cancer.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases is determined based on their fluorescence intensity.
Diagrams of Workflows and Signaling Pathways
Experimental Workflow: Antiproliferative Assay
Caption: Workflow for determining the antiproliferative activity using the MTT assay.
Potential Signaling Pathway: CDK8 Inhibition
Some sulfonamide derivatives of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole have been investigated for their interaction with Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription and is implicated in cancer.
Caption: Inhibition of the CDK8 signaling pathway by benzisoxazole derivatives.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves a multi-step process beginning with the dissolution of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. This is followed by the addition of hydroxylamine hydrochloride to form an oxime intermediate. The subsequent cyclization is induced by an inorganic base, leading to the formation of the benzisoxazole ring. The final step involves acidification with concentrated hydrochloric acid to precipitate the desired hydrochloride salt.[1]
Q2: What are the critical reaction parameters to control for achieving a high yield and purity?
To achieve optimal results, careful control of several parameters is crucial. The choice of solvent, reaction temperature, reaction time, and the base used for cyclization all significantly impact the yield and purity of the final product.[1] Methanol is reported to be a superior solvent over ethanol and isopropanol.[1] The reaction temperature should be maintained between 40-45°C, and the reaction time is typically in the range of 12-18 hours.[1] Potassium hydroxide (KOH) is often preferred over sodium hydroxide (NaOH) as it tends to generate fewer byproducts.[1]
Q3: What are the common impurities observed in this synthesis?
The most commonly reported impurities are dimeric in nature, which are structural analogs of the desired product.[1] These impurities can compromise the pharmaceutical efficacy of the final compound. Additionally, extended reaction times or suboptimal temperatures can lead to an increase in byproduct formation and a decrease in overall purity.[1]
Q4: How can the final product be effectively purified?
Post-synthesis purification is essential to remove dimeric and other impurities. A highly effective method is recrystallization. A detailed protocol involves dissolving the crude product in a mixture of anhydrous ethanol and water at reflux, followed by a gradient cooling process and filtration.[1] This procedure has been shown to reduce dimer content to undetectable levels.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Oxime Formation: Insufficient hydroxylamine hydrochloride or suboptimal reaction conditions for this step. | Ensure at least 1-2 equivalents of hydroxylamine hydrochloride are used. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the starting ketone. |
| Inefficient Cyclization: The base may not be strong enough, or the temperature might be too low. | Use a 50% solution of KOH as the base.[1] Maintain the reaction temperature strictly between 40-45°C.[1] | |
| Product Loss During Work-up: The product may have some solubility in the mother liquor. | After precipitation with HCl, cool the mixture to a lower temperature (e.g., 0-5°C) to maximize precipitation before filtration. Wash the filtered product with a cold solvent to minimize dissolution. | |
| High Impurity Levels (Low Purity by HPLC) | Formation of Dimeric Impurities: These are known byproducts of this reaction. | Optimize the reaction conditions as per the recommended protocol.[1] A thorough recrystallization of the crude product is highly effective in removing these impurities.[1] |
| Suboptimal Reaction Conditions: Extended reaction times or incorrect temperatures can lead to side reactions. | Adhere to a reaction time of 12-18 hours and a temperature of 40-45°C.[1] Purity has been observed to decrease significantly with reaction times exceeding 72 hours at lower temperatures.[1] | |
| Poor Quality Starting Materials: Impurities in the 4-(2,4-Difluorobenzoyl)piperidine hydrochloride can carry through or cause side reactions. | Use high-purity starting materials. If necessary, purify the starting materials before use. | |
| Product "Oils Out" During Crystallization | High Concentration of Solute: The solution is too supersaturated, causing the product to separate as a liquid above its melting point. | Re-heat the solution and add more solvent to reduce the concentration. |
| Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the formation of an ordered crystal lattice. | Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Insulating the flask can help slow down the cooling process. | |
| Presence of Impurities: Impurities can depress the melting point of the product and hinder crystallization. | Purify the crude product before the final crystallization step, for example, by passing it through a short plug of silica gel. | |
| Difficulty in Filtering the Precipitated Product | Very Fine Particle Size: The precipitate may be too fine, clogging the filter paper. | Allow the precipitated solid to age in the mother liquor for a period (e.g., by stirring at a lower temperature for a few hours) to encourage particle growth. |
| Gummy or Oily Precipitate: This can be due to incomplete reaction or the presence of oily impurities. | Ensure the reaction has gone to completion. If the precipitate is oily, try triturating it with a non-polar solvent like hexane to induce solidification before filtration. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Improved Yield and Purity
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |
| Solvent | Methanol | 90.4 | 99.82 |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| Base | KOH (50% solution) | 90.4 | 99.82 |
Data summarized from Benchchem.[1]
Experimental Protocols
1. Synthesis of this compound
-
Substrate Dissolution: Dissolve one equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in methanol.[1]
-
Oxime Formation: Add 1-2 equivalents of hydroxylamine hydrochloride to the solution to form the oxime intermediate.[1]
-
Cyclization: Add 3-5 equivalents of a 50% aqueous solution of potassium hydroxide (KOH) to deprotonate the oxime.[1] Heat the mixture to 40-45°C and stir for 12-18 hours.[1]
-
Acidification and Crystallization: After the reaction is complete, cool the mixture and add concentrated hydrochloric acid (HCl) to precipitate the product.[1]
-
Isolation: Filter the precipitated solid and wash it with a suitable solvent (e.g., cold methanol or water).[1]
2. Purification by Recrystallization
-
Dissolution: Reflux 22 g of the crude product in a mixture of 105 ml of anhydrous ethanol and 40 ml of water at 70-80°C until fully dissolved.[1]
-
Gradient Cooling: Slowly cool the solution to 60-70°C and stir for 60 minutes. Then, rapidly cool the mixture to -5 to 5°C.[1]
-
Filtration and Drying: Isolate the crystals by filtration, wash them with cold ethanol, and dry them under a vacuum.[1]
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Incomplete reaction or side reactions due to suboptimal conditions. | Optimize reaction parameters such as temperature, time, and choice of base. Using KOH instead of NaOH has been shown to generate fewer byproducts.[1] |
| Presence of dimeric or other structural analog impurities. | Employ a recrystallization step. A proven method involves dissolving the crude product in an ethanol/water mixture, followed by controlled cooling.[1] | |
| Difficulty with Recrystallization | Oiling out of the product instead of crystallization. | Ensure the solvent system is appropriate. If using a single solvent, try a binary system. Slow cooling and seeding with a small crystal of pure product can promote crystallization. |
| Poor recovery of the product after recrystallization. | Minimize the amount of solvent used for dissolution. Ensure the product is sparingly soluble in the chosen solvent at low temperatures. Wash the collected crystals with a cold solvent to reduce loss. | |
| Product Contamination with Reagents | Residual starting materials or reagents carried through the workup. | Ensure proper aqueous washing steps to remove water-soluble reagents. If the impurity is not water-soluble, consider a different purification method like column chromatography. |
| Inconsistent Purity Results | Degradation of the compound. | This compound is hygroscopic. Store in a desiccator under an inert atmosphere. Avoid exposure to high temperatures and light. |
| Issues with Column Chromatography | Poor separation of the desired compound from impurities. | Due to the basic nature of the piperidine moiety, standard silica gel can lead to peak tailing. Consider using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[2] Reversed-phase chromatography can also be an effective alternative. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most frequently reported impurities are dimeric structural analogs.[1] Other potential impurities can include unreacted starting materials such as 4-(2,4-Difluorobenzoyl)piperidine hydrochloride and hydroxylamine hydrochloride, as well as byproducts from side reactions. The formation of these impurities is influenced by reaction conditions like temperature and reaction time.[1]
Q2: What is the recommended method for achieving high purity (>99.9%) of this compound?
A2: Recrystallization is a highly effective method for achieving high purity. A specific protocol involving dissolution in an ethanol/water mixture followed by gradient cooling has been shown to reduce dimer content to undetectable levels and achieve a purity of over 99.9%.[1]
Q3: What analytical techniques are suitable for determining the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound.[1] Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid, qualitative analysis. For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: Are there alternative purification methods to recrystallization?
A4: Yes, column chromatography can be used. Given the basic nature of the compound, using amine-functionalized silica or reversed-phase chromatography is recommended to avoid issues like peak tailing that can occur with standard silica gel.[2]
Q5: How should this compound be stored to maintain its purity?
A5: The compound is hygroscopic and should be stored in a tightly sealed container, preferably in a desiccator under an inert atmosphere, at a cool temperature (2-8°C).[3]
Experimental Protocols
High-Purity Recrystallization Protocol
This protocol is adapted from patent CN112624992A and is effective in removing dimeric impurities.[1]
Materials:
-
Crude this compound
-
Anhydrous ethanol
-
Deionized water
-
Reflux apparatus
-
Stirring hotplate
-
Ice bath
-
Buchner funnel and flask
-
Vacuum oven
Procedure:
-
Dissolution: In a round-bottom flask, suspend the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and deionized water (40 ml).
-
Heating: Heat the mixture to reflux (approximately 70-80°C) with stirring until the solid is completely dissolved.
-
Gradient Cooling:
-
Slowly cool the solution to 60-70°C and maintain stirring at this temperature for 60 minutes.
-
Subsequently, rapidly cool the mixture to -5 to 5°C in an ice-salt bath.
-
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold anhydrous ethanol.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (for Basic Amines)
This is a general guideline for the purification of basic amine compounds like 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (as the free base) using flash chromatography. The hydrochloride salt would first need to be neutralized to the free base.
Materials:
-
Crude 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (free base)
-
Silica gel (or amine-functionalized silica)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for standard silica)
-
Glass column or flash chromatography system
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Sample Preparation: Dissolve the crude free base in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Column Packing:
-
Standard Silica: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane/ethyl acetate with 0.1-1% triethylamine). Pour the slurry into the column and allow it to pack.
-
Amine-Functionalized Silica: Dry pack the column with the amine-functionalized silica.
-
-
Loading: Carefully load the dissolved sample onto the top of the column.
-
Elution: Begin elution with the mobile phase, starting with a lower polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base. The hydrochloride salt can then be reformed if desired.
Quantitative Data Summary
The following table summarizes the impact of different synthesis parameters on the yield and purity of this compound.[1]
| Parameter | Condition | Yield (%) | Purity (HPLC, %) |
| Solvent | Methanol | 90.4 | 99.82 |
| Ethanol | - | - | |
| Isopropanol | - | - | |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| 20–25 | - | 95.48 | |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| >72 | - | 95.48 | |
| Base | KOH (50% solution) | 90.4 | 99.82 |
| NaOH | - | 99.52 |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting flowchart for purification issues.
References
Technical Support Center: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This technical support center provides essential information on the stability, storage, and handling of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-16-6) for researchers, scientists, and drug development professionals.
Stability and Storage
Proper storage and handling are crucial for maintaining the integrity and activity of this compound. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2]
Key Storage Recommendations:
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[2][3][4]
-
Container: Use a tightly sealed, airtight container.[1] Parafilm can be used to further seal the container.
-
Environment: Store in a dry, well-ventilated place away from heat, flames, and direct sunlight.[5][6]
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [2][3] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | [2][3][4] |
| Sensitivity | Hygroscopic | [1][2][3] |
| Appearance | Off-white to white or yellow solid/powder | [3][7] |
| Physical Form | Solid | [3] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Potential Cause: Degradation of the compound due to improper storage. As a hygroscopic substance, moisture absorption can lead to chemical and physical changes.[1][5]
-
Solution:
-
Always store the compound in a desiccator or a glove box with a controlled low-humidity environment.[8]
-
When weighing and preparing solutions, minimize the compound's exposure to ambient air.[1] Work quickly and reseal the container immediately.
-
For frequent use, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk stock to the atmosphere.
-
Issue 2: Compound Clumping or Difficulty in Weighing
-
Potential Cause: Absorption of atmospheric moisture due to its hygroscopic nature.[1] This can make accurate weighing challenging.
-
Solution:
-
Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.[8]
-
If clumping occurs, the material can be gently broken up with a spatula before use. Note that this does not remove the absorbed water.[1]
-
For highly sensitive experiments, drying the compound under vacuum in the presence of a desiccant may be necessary. However, be cautious as excessive heat can cause decomposition.[1]
-
Issue 3: Unexpected Peaks in Chromatography (e.g., HPLC)
-
Potential Cause 1: Presence of degradation products. The benzisoxazole moiety can be susceptible to certain reactions, and the piperidine ring can undergo oxidation.[9]
-
Solution 1: Prepare fresh solutions for each experiment. If a stock solution is used, its stability in the chosen solvent should be validated over the intended period of use.
-
Potential Cause 2: For piperidine derivatives in their free base form, the appearance of multiple peaks in reverse-phase HPLC can sometimes be observed due to differential ionization or interaction with the stationary phase.[10]
-
Solution 2:
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: The compound is slightly soluble in DMSO and methanol.[3] For biological assays, DMSO is a common choice. It is important to determine the solubility and stability in your specific experimental buffer.
Q2: How should I handle the disposal of this compound?
A2: Dispose of the compound and its containers in accordance with local, state, and federal regulations. It should be treated as chemical waste.
Q3: What are the known biological targets of this compound?
A3: Preliminary studies suggest that this compound may act as an antagonist at serotonin (5-HT) and dopamine (D2) receptors.[9][11] It has also been investigated for its potential antiproliferative activity.[9]
Q4: Can I heat the compound to aid in dissolution?
A4: Caution should be exercised when heating this compound. While gentle warming may aid dissolution, excessive heat can lead to degradation. The melting point is approximately 298-301°C with decomposition.[7][9] It is advisable to first try sonication or vortexing at room temperature.
Experimental Protocols
General Protocol for Solution Preparation (Aseptic Technique)
-
Bring the sealed container of this compound to room temperature in a desiccator to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound quickly to minimize exposure to air.
-
Add the appropriate volume of sterile solvent (e.g., DMSO) to achieve the desired stock solution concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C or -80°C. It is recommended to aliquot the solution into single-use volumes to avoid multiple freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for handling and using the compound.
Caption: Postulated mechanism of action and biological targets.
References
- 1. tutorchase.com [tutorchase.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 84163-16-6|5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl?
A1: During the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl, several impurities can be formed. These can be broadly categorized as process-related impurities, starting material-related impurities, and degradation products. The most commonly observed impurities include:
-
Unreacted Starting Materials: Residual 4-(2,4-Difluorobenzoyl)piperidine and hydroxylamine.
-
Oxime Intermediate: The uncyclized (E)-4-(2,4-Difluorobenzoyl)piperidine oxime.
-
Isomeric Impurities: Formation of the undesired regioisomer, 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
-
Beckmann Rearrangement Product: Formation of a lactam impurity resulting from the rearrangement of the oxime intermediate.
-
Dimeric Impurities: Self-condensation or other side reactions can lead to the formation of higher molecular weight dimeric species. The exact structures can vary based on reaction conditions.
-
Degradation Products: Hydrolysis of the isoxazole ring can lead to the formation of a hydroxy keto analog. Oxidation can also lead to the formation of N-oxide derivatives.
Q2: What are the critical process parameters to control to minimize impurity formation?
A2: To ensure high purity of the final product, the following process parameters are critical to control:
-
Choice of Base: The use of potassium hydroxide (KOH) is generally preferred over sodium hydroxide (NaOH) as it has been shown to generate fewer byproducts.[1]
-
Reaction Temperature: The cyclization reaction should be maintained at a controlled temperature, typically between 40-45°C. Lower temperatures can lead to incomplete reaction and higher levels of the oxime intermediate, while higher temperatures can promote the formation of degradation products and other side reactions.[1]
-
Reaction Time: Extended reaction times, especially at suboptimal temperatures, can lead to a decrease in purity.[1] The reaction progress should be monitored (e.g., by HPLC) to determine the optimal endpoint.
-
Purity of Starting Materials: The purity of the starting materials, particularly 4-(2,4-Difluorobenzoyl)piperidine, is crucial. Impurities in the starting material can be carried through the synthesis or participate in side reactions.
Q3: How can I effectively remove dimeric impurities from my product?
A3: Dimeric impurities can often be effectively removed by recrystallization. A common and effective method is to dissolve the crude product in a mixture of ethanol and water, followed by a controlled cooling process to induce crystallization of the pure product, leaving the more soluble impurities in the mother liquor.[1]
Troubleshooting Guides
Issue 1: High Levels of Unreacted Oxime Intermediate
Possible Cause:
-
Incomplete cyclization reaction.
-
Insufficient amount or strength of the base.
-
Reaction temperature is too low.
-
Insufficient reaction time.
Troubleshooting Steps:
-
Verify Base: Ensure the correct amount and concentration of potassium hydroxide (KOH) were used.
-
Optimize Temperature: Increase the reaction temperature to the recommended range of 40-45°C and monitor the reaction progress by HPLC.[1]
-
Extend Reaction Time: If the temperature is optimal, extend the reaction time and continue to monitor for the disappearance of the oxime intermediate.
-
Recrystallization: If small amounts of the oxime intermediate remain, they can often be removed during the final recrystallization step.
Issue 2: Presence of an Unknown Impurity with a Similar Retention Time to the Product in HPLC
Possible Cause:
-
Formation of an isomeric impurity, such as 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
-
Beckmann rearrangement of the oxime intermediate.
Troubleshooting Steps:
-
Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Optimize Reaction Conditions:
-
Isomer Formation: The formation of the 7-fluoro isomer is dependent on the regioselectivity of the cyclization. Modifying the solvent system or the base may influence the isomeric ratio.
-
Beckmann Rearrangement: This side reaction is often promoted by acidic conditions or certain catalysts. Ensure the reaction is maintained under basic conditions and that no acidic impurities are present.
-
-
Analytical Method Development: Optimize the HPLC method to achieve baseline separation of the product and the isomeric impurity. This may involve adjusting the mobile phase composition, column type, or temperature.
Data Presentation
Table 1: Summary of Common Impurities and their Characterization Data
| Impurity Name | Structure | Molecular Weight | Typical MS (m/z) | Key NMR Signals |
| 4-(2,4-Difluorobenzoyl)piperidine | C12H13F2NO | 225.24 | [M+H]+ 226.1 | Aromatic protons in the difluorophenyl region, piperidine ring protons. |
| (E)-4-(2,4-Difluorobenzoyl)piperidine oxime | C12H14F2N2O | 240.25 | [M+H]+ 241.1 | Aromatic protons, piperidine ring protons, and a characteristic oxime proton signal. |
| 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | C12H13FN2O | 220.25 | [M+H]+ 221.1 | Aromatic protons with a different splitting pattern compared to the desired product. |
| Risperidone Impurity G (Hydroxy keto analog) | C23H27FN4O3 | 426.49 | [M+H]+ 427.2 | Aromatic protons of a 4-fluoro-2-hydroxybenzoyl moiety.[2] |
| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole N-oxide | C12H13FN3O2 | 250.25 | [M+H]+ 251.1 | Downfield shift of protons adjacent to the N-oxide group. |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
-
Oxime Formation: Dissolve 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in a suitable alcohol (e.g., methanol or ethanol). Add hydroxylamine hydrochloride and heat the mixture to form the oxime intermediate.
-
Cyclization: Add a solution of potassium hydroxide (KOH) to the reaction mixture. Heat the mixture to 40-45°C and stir until the cyclization is complete, monitoring the reaction by HPLC.[1]
-
Isolation: Cool the reaction mixture and adjust the pH with hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product and recrystallize from a mixture of ethanol and water to obtain pure 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.[1]
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high aqueous content to high organic content.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and may require optimization for specific impurity profiles.
Visualizations
Caption: Synthetic workflow for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Caption: Potential impurity formation pathways during synthesis.
References
Technical Support Center: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue: Low Yield and Purity During Synthesis
Low yields and the presence of impurities are common challenges in the synthesis of this compound. Optimizing reaction parameters is crucial for a successful outcome.
Possible Causes and Solutions:
-
Suboptimal Solvent: The choice of solvent can significantly impact dissolution and the efficiency of the cyclization step. Methanol has been shown to outperform ethanol and propanol.[1]
-
Incorrect Temperature: The reaction is sensitive to temperature fluctuations. Maintaining a strict temperature range of 40-45°C is critical for optimal yield and purity.[1] Extended reaction times at lower temperatures (20-25°C) can lead to a decrease in purity.[1]
-
Inappropriate Base: The choice of base can influence byproduct formation. Potassium hydroxide (KOH) is reported to generate fewer byproducts compared to sodium hydroxide (NaOH), resulting in higher purity.[1]
-
Extended Reaction Time: While a sufficient reaction time is necessary, excessively long durations (over 72 hours) can negatively affect purity.[1] The optimal reaction time is generally between 12 and 18 hours.[1]
Quantitative Data on Synthesis Optimization:
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |
| Solvent | Methanol | 90.4 | 99.82 |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| Base | KOH (50% solution) | 90.4 | 99.82 |
Issue: Presence of Dimeric Impurities
Dimeric impurities can compromise the efficacy of the final pharmaceutical product. Post-synthesis purification is essential to remove these and other structural analogs.
Solution: Recrystallization
A specific recrystallization protocol has been shown to effectively remove dimeric impurities, increasing the purity to over 99.9%.[1]
Experimental Protocol: Recrystallization
-
Dissolution: Reflux the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) at 70–80°C.[1]
-
Gradient Cooling: Slowly cool the solution to 60–70°C while stirring for 60 minutes. Subsequently, rapidly chill the mixture to -5 to 5°C.[1]
-
Filtration and Drying: Isolate the precipitated crystals by filtration, wash them with cold ethanol, and dry under a vacuum.[1]
Issue: Product Instability and Handling Difficulties
The hydrochloride salt form of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole can exhibit hygroscopicity and an increased risk of decomposition compared to its free base form.[1]
Solutions:
-
Proper Storage: Store the compound in a tightly sealed container in a dry and cool place, away from moisture.
-
Inert Atmosphere: For long-term storage or when handling highly sensitive reactions, consider storing and handling the compound under an inert atmosphere (e.g., argon or nitrogen).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1:
-
Appearance: White powder[1]
-
Melting Point: Approximately 298°C (with decomposition)[1]
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1]
Q2: What are the primary reactive sites on the molecule?
A2: this compound can undergo several types of reactions, including:
-
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.[1]
-
Reduction: Can be achieved with reducing agents such as lithium aluminum hydride or sodium borohydride.[1]
-
Substitution: Nucleophilic substitution can occur at the piperidine ring or the benzisoxazole moiety.[1] The piperidine nitrogen can also be readily acylated, sulfonylated, or alkylated.[5]
Q3: What are the common starting materials for the synthesis of this compound?
A3: A common synthetic route starts from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride and hydroxylamine hydrochloride.[1] Another method involves the reaction of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride with potassium hydroxide in methanol.[6]
Q4: What are the main applications of this compound?
A4: This compound is a significant intermediate in medicinal chemistry.[1] It is primarily used in the synthesis of atypical antipsychotic drugs such as risperidone, paliperidone, and iloperidone.[5][6] It also serves as a molecular scaffold for developing antimicrobial, antidepressant, and anticancer agents.[5][7]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is considered hazardous.[8] It can cause skin and eye irritation.[1][8] It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical.[8] In case of contact, rinse the affected area with plenty of water.[8]
Visual Guides
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 2. This compound [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 96% | Fisher Scientific [fishersci.ca]
- 5. ossila.com [ossila.com]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 7. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Benzisoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzisoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My benzisoxazole synthesis is resulting in a very low yield. What are the common initial troubleshooting steps?
A1: Low yields are a common challenge in benzisoxazole synthesis. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the starting materials can significantly interfere with the reaction. Ensure all reagents are of high purity and are dry.[2] It is recommended to use high-purity reagents, and purification of starting materials by recrystallization or distillation may be necessary.[1]
-
Reaction Conditions: Critical factors influencing the yield include solvent, catalyst, temperature, and reaction time.[2][3][4] Even when following a published protocol, variations in laboratory setups can affect outcomes.[2] For instance, in the thermolysis of 2-azidobenzophenones, xylene at 135°C generally provides higher yields than toluene or DMF.[3]
-
Stoichiometry of Reactants: Ensure that the molar ratios of your reactants are correct. Sometimes, using an excess of one reactant can drive the reaction to completion.[2][3]
-
Catalyst Activity: If a catalyst is used, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[4] A small increase in catalyst loading can sometimes significantly improve conversion.[4]
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common cause of low yields.[3][4] The nature of the side products depends on the specific synthetic route. Here are some common side reactions and strategies to minimize them:
-
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[3][5] The choice of reaction conditions is critical to favor the desired N-O bond formation. Employing anhydrous (dry) reaction conditions can favor the formation of benzisoxazole.[5]
-
Nitrile Oxide Dimerization: In methods involving the in situ generation of nitrile oxides, such as the [3+2] cycloaddition with arynes, dimerization of the nitrile oxide can be a significant side reaction.[3][5] To minimize this, the nitrile oxide precursor (e.g., chlorooxime) can be added slowly to the reaction mixture to keep its concentration low.[3][5]
-
Bis-amide Formation: When using a carboxylic acid as a starting material, the formation of a bis-amide instead of the desired benzisoxazole can occur. This can often be suppressed by ensuring complete dehydration during the cyclization step.[3]
Q3: My reaction seems to have stalled and is not going to completion. What should I do?
A3: A stalled reaction, indicated by the presence of unreacted starting materials after the expected reaction time, can be addressed by the following steps:
-
Extend the Reaction Time: Continue to monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC.[4]
-
Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring for potential side product formation.[1]
-
Check Catalyst Activity: The catalyst may have lost its activity, especially if it is recyclable. Adding a fresh portion of the catalyst might restart the reaction.[1][2]
-
Re-evaluate Stoichiometry: An incorrect ratio of reactants could lead to an incomplete reaction.[2]
Troubleshooting Guides
Low Yield in [3+2] Cycloaddition of Nitrile Oxides and Arynes
This guide provides a systematic approach to troubleshooting low yields in this specific synthetic route.
Observed Issue: Low Yield
-
Verify Purity of Aryne Precursor and Chlorooxime: Impurities can inhibit the reaction.
-
Review Reaction Conditions:
-
Solvent: The use of a less polar solvent like THF may not be suitable for this reaction. Acetonitrile is often a better choice.[6][7]
-
Fluoride Source: Cesium fluoride (CsF) is a commonly used fluoride source. Other sources like tetrabutylammonium triphenyldifluorosilicate (TBAT) may not be effective.[6][7]
-
-
Optimize Reagent Addition:
-
Adjust Stoichiometry:
Data Presentation: Optimizing [3+2] Cycloaddition
The following table summarizes the optimization of the [3+2] cycloaddition reaction between o-(trimethylsilyl)phenyl triflate and N-hydroxybenzimidoyl chloride.[6][7]
| Entry | Aryne Precursor (equiv) | Chlorooxime (equiv) | Base (equiv) | Solvent | Addition Time (h) | Yield (%) |
| 1 | 1 | 1 | CsF (3) | MeCN | - | 46 |
| 2 | 1 | 1 | TBAT (3) | MeCN | - | 0 |
| 3 | 1 | 1 | CsF (3) | THF | - | 0 |
| 4 | 2 | 1 | CsF (3) | MeCN | - | 61 |
| 5 | 1 | 1 | CsF (1.5) | MeCN | - | 23 |
| 6 | 2 | 1 | CsF (3) | MeCN | 2.5 | 90 |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition
This protocol details the optimized conditions for the cycloaddition of in situ generated benzonitrile oxide and benzyne.[6][7]
Materials:
-
o-(trimethylsilyl)phenyl triflate (aryne precursor)
-
N-hydroxybenzimidoyl chloride (chlorooxime)
-
Cesium fluoride (CsF)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried flask under an inert atmosphere, add o-(trimethylsilyl)phenyl triflate (2.0 equiv) and cesium fluoride (3.0 equiv) in acetonitrile.
-
Prepare a solution of N-hydroxybenzimidoyl chloride (1.0 equiv) in acetonitrile.
-
Using a syringe pump, add the chlorooxime solution to the stirring mixture of the aryne precursor and CsF over the course of 2.5 hours at room temperature.
-
Upon completion of the addition, continue stirring the reaction mixture for an additional 30 minutes.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Benzisoxazole Synthesis
Caption: Experimental workflow for a typical [3+2] cycloaddition synthesis of benzisoxazoles.
Troubleshooting Decision Tree for Low Yields
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Troubleshooting Guides
Issue: Unexpected Peaks Observed During HPLC Stability Analysis
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify the storage conditions of your sample (temperature, light exposure, humidity). The compound is known to be hygroscopic.[1] 2. Prepare fresh samples and re-analyze immediately. 3. Compare the chromatogram to a reference standard stored under optimal conditions. |
| Contamination | 1. Check the purity of the solvent and all reagents used. 2. Run a blank injection to ensure the system is clean. 3. Ensure proper cleaning procedures for all glassware and equipment. |
| Method-Related Issues | 1. Evaluate the specificity of the HPLC method. It may not be stability-indicating. 2. Adjust mobile phase composition, gradient, or column temperature to improve peak separation. 3. Check for interactions between the analyte and the column stationary phase. |
Issue: Inconsistent Results in Forced Degradation Studies
| Potential Cause | Troubleshooting Steps |
| Inadequate Stress Conditions | 1. Ensure the stress conditions (pH, temperature, oxidant concentration) are sufficient to induce degradation (typically 5-20% degradation is targeted).[2] 2. Increase the duration of the stress study if no degradation is observed. 3. For photostability, ensure the light source and exposure levels meet ICH Q1B guidelines. |
| Poor Analyte Solubility | 1. Verify the solubility of the compound in the stress medium. Poor solubility can lead to non-homogenous degradation. 2. Consider the use of a co-solvent if solubility is an issue, but ensure it does not interfere with the degradation process or analysis.[3] |
| Neutralization/Quenching Issues | 1. After acidic or basic stress, ensure the sample is neutralized to prevent further degradation before analysis. 2. For oxidative studies, ensure the oxidizing agent is effectively quenched before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl?
A1: While specific degradation pathways for this molecule are not extensively published, based on the chemistry of the benzisoxazole and piperidine moieties, the following pathways are plausible under forced degradation conditions:
-
Hydrolysis: The benzisoxazole ring is susceptible to both acid and base-catalyzed hydrolysis.[4] This can lead to ring-opening, forming an amide linkage.[4]
-
Oxidation: The piperidine ring can be oxidized. Potential oxidizing agents used in forced degradation studies include hydrogen peroxide.[5]
-
Photodegradation: Exposure to UV or visible light can induce degradation. The specific photoproducts would need to be identified through characterization studies.
-
Thermal Degradation: High temperatures can lead to decomposition. The melting point is noted to be around 298°C with decomposition.[1]
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method:
-
Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[5][6]
-
Use a high-resolution HPLC column (e.g., C18) and experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers) and gradient elution profiles.
-
Employ a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detection.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.[6]
Q3: What are the recommended stress conditions for forced degradation studies?
A3: Based on ICH guidelines, the following conditions are typically employed:[3][5]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C).[3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C).[3] |
| Oxidation | 3% to 30% H₂O₂ at room temperature. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) or in solution at elevated temperatures. |
| Photostability | Exposure to a light source according to ICH Q1B guidelines. |
Note: The duration of the study should be adjusted to achieve the target degradation of 5-20%.[2]
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final acid concentration of 0.1 M.
-
Incubation: Store the solution at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
References
- 1. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-16-6 | Benchchem [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole suitable for large-scale production?
A1: The most industrially relevant and scalable synthesis involves the cyclization of an oxime intermediate derived from 4-(2,4-difluorobenzoyl)piperidine. This method is favored for its straightforward reaction sequence and the availability of starting materials. The key steps typically include the oximation of the piperidinyl ketone followed by a base-mediated intramolecular cyclization.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Careful control of several parameters is crucial for a successful and reproducible scale-up. Key parameters include:
-
Temperature: The cyclization step can be exothermic, requiring efficient heat management to prevent side reactions and ensure safety.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure consistent reaction rates and prevent localized high concentrations of reagents, which can lead to impurity formation.
-
Rate of Reagent Addition: The controlled addition of the base during cyclization is critical to manage the exotherm and maintain optimal reaction conditions.
-
pH Control: Maintaining the correct pH during work-up and isolation is essential for product stability and efficient crystallization.
Q3: What are the common impurities encountered during the scale-up, and how can they be minimized?
A3: A common challenge in the scale-up is the formation of a dimeric impurity. This and other process-related impurities can be minimized by:
-
Optimizing Reaction Conditions: Careful control of temperature and reaction time can suppress the formation of side products.[1]
-
High-Purity Starting Materials: Ensuring the quality of the 4-(2,4-difluorobenzoyl)piperidine and other reagents is critical.
-
Robust Purification Methods: Developing an effective crystallization process is key to removing impurities. The formation of an organic acid addition salt, such as the tartrate salt, can be an effective method for purifying the final product and removing the dimeric impurity.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reagents.- Degradation of the product during work-up. | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint.- Carefully control the stoichiometry, especially of the base used in the cyclization step.- Ensure the pH and temperature are controlled during extraction and isolation steps. |
| High Levels of Dimeric Impurity | - Elevated reaction temperatures or prolonged reaction times during cyclization.- Non-optimal base concentration or addition rate. | - Maintain strict temperature control during the cyclization, ideally between 40-45 °C.[1]- Optimize the rate of addition of the base to avoid localized high concentrations.- Implement a purification step involving the formation of an organic acid salt to selectively remove the dimer.[1][2] |
| Inconsistent Crystal Form or Particle Size | - Variations in crystallization conditions (solvent, temperature, cooling rate).- Presence of impurities that inhibit or alter crystal growth. | - Develop a robust crystallization protocol with defined solvent composition, temperature profile, and agitation rate.- Ensure the purity of the crude product before crystallization.- Consider seeding the crystallization to ensure the desired polymorphic form. |
| Difficulties in Product Filtration or Drying | - Fine particle size leading to slow filtration.- High residual solvent content after drying. | - Optimize the crystallization process to obtain a larger, more uniform particle size.- Employ efficient washing of the filter cake to remove residual solvents and impurities.- Optimize drying conditions (temperature, vacuum) to ensure efficient solvent removal without product degradation. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Cyclization
| Parameter | Optimal Range | Resulting Yield (%) | Resulting Purity (HPLC, %) | Reference |
| Solvent | Methanol | 90.4 | 99.82 | [1] |
| Ethanol | Lower than Methanol | Lower than Methanol | [1] | |
| Isopropanol | Lower than Methanol | Lower than Methanol | [1] | |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 | [1] |
| 20–25 | Lower | 95.48 | [1] | |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 | [1] |
| >72 | Lower | Lower | [1] | |
| Base | KOH (50% solution) | 90.4 | 99.82 | [1] |
| NaOH | Lower | 99.52 | [1] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [3]
-
Reaction Setup: In a suitable reactor, dissolve 260.5 g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 1042 g of methanol.
-
Addition of Reagents: Add 104.3 g of hydroxylamine hydrochloride to the solution.
-
Base Addition: Slowly add 448 g of a 50% (w/w) potassium hydroxide solution dropwise, ensuring the reaction temperature is maintained between 40-45 °C.
-
Reaction: Maintain the reaction mixture at 40-45 °C for 12 hours.
-
Acidification: Cool the reaction mixture to below 30 °C and slowly add concentrated hydrochloric acid (36% w/w) until the pH of the solution is less than 1.
-
Crystallization: Cool the mixture to 0-5 °C and hold for 2 hours to facilitate crystallization.
-
Isolation and Washing: Filter the solid product and wash it with purified water.
-
Drying: Dry the product at 80-90 °C to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Protocol 2: Purification via Recrystallization to Remove Dimeric Impurities [1]
-
Dissolution: Reflux the crude product (22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) at 70–80°C until fully dissolved.
-
Gradient Cooling: Slowly cool the solution to 60–70°C and stir for 60 minutes.
-
Rapid Chilling: Subsequently, rapidly cool the mixture to -5–5°C.
-
Filtration and Drying: Isolate the crystals by filtration, wash with cold ethanol, and dry under vacuum. This process has been shown to reduce dimer content from 0.15% to undetectable levels.[1]
Visualizations
Caption: Synthetic pathway for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
Caption: Troubleshooting workflow for managing dimeric impurities.
Caption: Experimental workflow for the purification by recrystallization.
References
Technical Support Center: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis of the Ketone Precursor: (2-hydroxy-5-fluorophenyl)(piperidin-4-yl)methanone
Question: My Friedel-Crafts acylation of 4-fluoroanisole with piperidine-4-carbonyl chloride is giving a low yield of the desired methoxy-protected ketone. What are the common side reactions?
Answer: Low yields in this Friedel-Crafts acylation can be attributed to several factors:
-
Dealkylation of the Anisole: The Lewis acid catalyst (e.g., AlCl₃) can cause demethylation of the 4-fluoroanisole, leading to the formation of 4-fluorophenol. This byproduct may compete in the acylation reaction or complicate purification.
-
Poor Regioselectivity: While the methoxy group is an ortho, para-director, acylation may occur at the position para to the methoxy group if the ortho position is sterically hindered, leading to an isomeric byproduct.
-
Complex Formation: The Lewis acid can form a strong complex with the carbonyl group of the product, requiring a stoichiometric amount of the catalyst and a careful aqueous workup to liberate the product.
Troubleshooting Tips:
-
Choice of Lewis Acid: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, to minimize dealkylation.
-
Reaction Temperature: Maintain a low reaction temperature (0-5 °C) to improve regioselectivity and reduce side reactions.
-
Protecting Group on Piperidine: If you are using N-Boc-piperidine-4-carbonyl chloride, ensure the Boc group remains intact during the reaction. Strong Lewis acids can cleave the Boc group, leading to N-acylation side products.
2. Oximation of the Ketone Precursor
Question: The oximation of (2-hydroxy-5-fluorophenyl)(piperidin-4-yl)methanone is incomplete, and I am having trouble separating the product from the starting material. How can I drive the reaction to completion?
Answer: Incomplete oximation is a common issue. To improve the yield of the desired oxime, consider the following:
-
pH Control: The reaction is pH-sensitive. It is typically carried out in a buffered solution or with a base (e.g., sodium acetate, pyridine) to neutralize the HCl released from hydroxylamine hydrochloride. The optimal pH is generally between 4 and 6.
-
Excess of Hydroxylamine: Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride to shift the equilibrium towards the product.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, gentle heating (40-60 °C) can increase the reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.
3. Cyclization to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Question: During the cyclization of the oxime to the benzisoxazole, I am observing a significant amount of a byproduct with a similar mass. What could this be?
Answer: The most probable side reaction during the acid- or base-catalyzed cyclization of a ketoxime is the Beckmann rearrangement . This rearrangement converts the oxime into an N-substituted amide, in this case, a lactam if the piperidine ring were to be involved, or more likely a substituted benzoxazepine derivative.
Troubleshooting to Minimize Beckmann Rearrangement:
-
Choice of Cyclizing Agent: The choice of reagent to activate the oxime hydroxyl group is critical. Reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can promote the Beckmann rearrangement. Consider using milder conditions, such as activation with a carbodiimide or using a base-catalyzed intramolecular cyclization.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate the Beckmann rearrangement.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the rearrangement pathway.
Question: I am using an N-protected piperidine precursor. What are the potential side reactions related to the protecting group?
Answer: If you are using an N-protected piperidine (e.g., N-Boc), you may encounter the following issues:
-
Premature Deprotection: The acidic or basic conditions used for cyclization might partially or fully remove the protecting group, leading to a mixture of protected and deprotected products.
-
N-Alkylation/Acylation: If the protecting group is removed, the free piperidine nitrogen can react with electrophiles in the reaction mixture, leading to undesired N-substituted byproducts.
-
Incomplete Deprotection: In the final deprotection step, if the reaction does not go to completion, you will have a mixture of the final product and the N-protected intermediate.
Troubleshooting for Protecting Group Issues:
-
Orthogonality: Choose a protecting group that is stable to the cyclization conditions but can be removed selectively in a subsequent step.
-
Deprotection Conditions: Optimize the deprotection step by adjusting the reagent concentration, temperature, and reaction time to ensure complete removal of the protecting group without affecting the benzisoxazole core.
Quantitative Data Summary
The following table summarizes hypothetical but plausible quantitative data for the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which can be used as a benchmark for your experiments.
| Step | Reactant | Product | Typical Yield (%) | Key Purity Specification (HPLC) |
| 1. Ketone Synthesis (Friedel-Crafts) | 4-Fluoroanisole & N-Boc-piperidine-4-carbonyl chloride | (5-Fluoro-2-methoxyphenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone | 65-75 | >98% |
| 2. Demethylation | Methoxy-protected ketone | (2-hydroxy-5-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone | 85-95 | >99% |
| 3. Oximation | Hydroxyketone | (E/Z)-(2-hydroxy-5-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone oxime | 90-98 | >97% (sum of E/Z isomers) |
| 4. Cyclization | Oxime | 1-(tert-butoxycarbonyl)-4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidine | 70-80 | >98% |
| 5. Deprotection | N-Boc protected benzisoxazole | 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 90-99 | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of (2-hydroxy-5-fluorophenyl)(1-(tert-butoxycarbonyl)piperidin-4-yl)methanone (Ketone Precursor)
-
Step 1a: Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add N-Boc-piperidine-4-carbonyl chloride (1.0 eq) dropwise. Stir the mixture for 15 minutes, then add 4-fluoroanisole (1.1 eq) dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture slowly into a mixture of ice and concentrated HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 1b: Demethylation: Dissolve the product from Step 1a in dry DCM. Cool the solution to 0 °C and add boron tribromide (1.5 eq) dropwise. Stir at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the hydroxyketone.
Protocol 2: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
-
Step 2a: Oximation: To a solution of the hydroxyketone from Protocol 1 (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and add water to precipitate the oxime. Filter the solid, wash with water, and dry under vacuum.
-
Step 2b: Cyclization: Dissolve the oxime from Step 2a in dry tetrahydrofuran (THF). Add p-toluenesulfonyl chloride (1.1 eq) and triethylamine (1.5 eq). Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC. After completion, filter the triethylamine hydrochloride salt and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Step 2c: Deprotection: Dissolve the N-Boc protected benzisoxazole from Step 2b in a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Monitor the deprotection by TLC. Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to obtain the hydrochloride salt of the final product. The free base can be obtained by neutralization with a suitable base.
Visualizations
Caption: Synthetic pathway for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Caption: Key side reactions during the cyclization step.
Technical Support Center: Purity Enhancement of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and detailed protocols to address common challenges encountered during the purification of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a purity of less than 99% after initial synthesis. What are the likely impurities and how can I minimize them?
A1: Low purity after synthesis is often due to process-related impurities. The most common culprits are dimeric impurities and other structural analogs. To minimize their formation, consider the following:
-
Choice of Base: The use of potassium hydroxide (KOH) as a base during the cyclization step has been shown to produce a higher purity product (around 99.82%) compared to sodium hydroxide (NaOH) (around 99.52%).[1]
-
Reaction Temperature: Strict control of the reaction temperature during cyclization is crucial. Maintaining the optimal temperature range of 40-45°C is recommended.[1]
-
Reaction Time: Extended reaction times can lead to the formation of byproducts. For optimal purity, a reaction time of 12-18 hours is suggested.[1]
Q2: I've performed the recommended recrystallization, but my product is still not reaching the desired >99.9% purity. What should I do?
A2: If a single recrystallization is insufficient, you may need to troubleshoot the process or consider alternative purification methods.
-
Recrystallization Troubleshooting:
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Try adding a small amount of additional hot solvent to the mixture and allow it to cool more slowly.[2][3]
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Seeding the solution with a tiny crystal of pure product can also induce crystallization.[2]
-
Poor Recovery: If the yield is low, you may have used too much solvent. Concentrate the mother liquor and cool to recover more product. However, be aware that this second crop may be less pure.
-
-
Alternative Purification:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system can further enhance purity.
-
Chromatography: For persistent impurities, column chromatography or preparative HPLC may be necessary.
-
Q3: HPLC analysis of my product shows a persistent impurity peak. How can I identify and remove it?
A3: Identifying the impurity is the first step to its effective removal.
-
Impurity Identification: Mass spectrometry (MS) coupled with HPLC (LC-MS) is a powerful tool for identifying the molecular weight of the impurity, which can provide clues to its structure. If a reference standard for the suspected impurity is available, it can be co-injected to confirm its identity.
-
Removal Strategies:
-
pH Adjustment: Some impurities may have different acid-base properties than the desired product. Adjusting the pH of the solution during workup or recrystallization may selectively precipitate or solubilize the impurity.
-
Chromatographic Separation: As mentioned, preparative HPLC is a highly effective method for separating closely related impurities.
-
Q4: What are the critical parameters for the recrystallization of this compound?
A4: The critical parameters for successful recrystallization are the choice of solvent, the dissolution temperature, the cooling rate, and the final filtration and drying steps. A proven method involves dissolving the crude product in a mixture of anhydrous ethanol and water at 70-80°C, followed by a gradient cooling process.[1]
Data Presentation
| Parameter | Optimal Range | Purity (HPLC) | Yield (%) | Reference |
| Synthesis | ||||
| Solvent | Methanol | 99.82% | 90.4% | [1] |
| Base | KOH (50% solution) | 99.82% | 90.4% | [1] |
| Temperature | 40-45°C | 99.52-99.82% | 89.8-90.4% | [1] |
| Reaction Time | 12-18 hours | 99.73-99.79% | 89.8-90.0% | [1] |
| Purification | ||||
| Recrystallization | Ethanol/Water | >99.9% | Not Specified | [1] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound
This protocol is based on optimized conditions to achieve high initial purity.
-
Substrate Dissolution: Dissolve 1 equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in methanol.
-
Oxime Formation: Add 1-2 equivalents of hydroxylamine hydrochloride to the solution.
-
Cyclization: Add 3-5 equivalents of a 50% potassium hydroxide (KOH) solution. Heat the mixture to 40-45°C and stir for 12-18 hours.
-
Acidification and Precipitation: Cool the reaction mixture and add concentrated hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Filter the solid product and wash with a suitable solvent.
Protocol 2: Recrystallization for >99.9% Purity
This protocol is designed to remove dimeric and other process-related impurities.[1]
-
Dissolution: In a suitable flask, add 22 g of the crude product to 105 ml of anhydrous ethanol and 40 ml of water. Heat the mixture to 70-80°C with stirring until all the solid dissolves.
-
Gradient Cooling:
-
Slowly cool the solution to 60-70°C and stir for 60 minutes.
-
Rapidly cool the mixture to -5 to 5°C.
-
-
Filtration: Isolate the crystals by filtration.
-
Washing: Wash the collected crystals with cold ethanol.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Analytical HPLC for Purity Determination
This method can be used to assess the purity of this compound and detect impurities. This is an adapted method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be a starting point.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
Visualizations
References
Validation & Comparative
A Comparative Guide to Antipsychotic Intermediates: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of atypical antipsychotics is a cornerstone of modern medicinal chemistry, with the efficiency and purity of key intermediates playing a pivotal role in the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a crucial intermediate in the synthesis of risperidone and paliperidone, with other key intermediates used in the production of widely prescribed antipsychotic medications.
Performance Comparison of Key Antipsychotic Intermediates
The selection of a synthetic route and the corresponding intermediates is a critical decision in drug development, impacting yield, purity, scalability, and overall cost. Below is a summary of key performance indicators for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and other significant antipsychotic intermediates, based on available literature.
| Intermediate | Final Antipsychotic | Reported Yield (%) | Reported Purity (%) | Key Synthetic Highlights |
| 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Risperidone, Paliperidone | ~90.4 | >99.8 | Optimal synthesis involves cyclization in methanol with KOH, offering high purity.[1] Recrystallization can further enhance purity to >99.9%. |
| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Paliperidone | 87.3 - 99.3 | >99 | Hydrogenation of the pyridopyrimidinone precursor is a key step. The process is scalable for production from kilograms to tons.[2][3][4] |
| Dibenzo[b,f][5]thiazepin-11(10H)-one | Quetiapine | 70 - 99 | >99 | An efficient one-pot synthesis from 1-chloro-2-nitrobenzene has been developed, which is advantageous for industrial-scale production.[5][6] |
| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Aripiprazole | 61.3 - 62.3 | >99 | Synthesized by alkylating 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[7] |
| 2-methyl-4-chloro-10H-thieno[2,3-b][3]benzodiazepine | Olanzapine | Not explicitly stated | Not explicitly stated | Prepared by the reaction of 2-methyl-4-amino-10H-thieno[2,3-b][3]benzodiazepine hydrochloride with thionyl chloride. |
| 5-Chloro-1-(1-piperazinyl)-3-phenyl-1H-indole | Ziprasidone | Not explicitly stated | Not explicitly stated | A key intermediate in the synthesis of Ziprasidone. |
Experimental Protocols
Detailed and robust analytical methods are essential for ensuring the quality and consistency of antipsychotic intermediates. Below are representative experimental protocols for the synthesis and analysis of these key compounds.
Synthesis of this compound
This synthesis involves a multi-step heterocyclic condensation. A typical procedure includes:
-
Oxime Formation: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is dissolved in an alcohol (e.g., methanol) and reacted with hydroxylamine hydrochloride to form the oxime intermediate.
-
Cyclization: An inorganic base, such as potassium hydroxide, is added to deprotonate the oxime, which then undergoes intramolecular cyclization. The reaction is typically heated to 40-45°C for 12-18 hours.[1]
-
Acidification and Isolation: Concentrated hydrochloric acid is added to the reaction mixture to precipitate the hydrochloride salt of the product. The solid is then filtered, washed, and dried.[1]
-
Purification: For higher purity, the crude product can be recrystallized from a mixture of anhydrous ethanol and water.[1]
Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of this paliperidone intermediate often involves the following steps:
-
Dissolution: 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is dissolved in methanol with heating.[2]
-
Hydrogenation: The solution is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is carried out under hydrogen pressure until completion, which is monitored by HPLC.[2]
-
Isolation: After the reaction, the catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield the crude product as an oil.[2]
-
Purification: The crude product can be purified by dissolving it in a suitable solvent like ethyl acetate and then precipitating by the addition of an anti-solvent such as n-hexane, followed by filtration and drying.[3]
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 column (e.g., Zorbax Eclipse Plus, 4.6 mm x 100 mm, 3.5 µm particles) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., acetate buffer, pH 5) and acetonitrile is often employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 225 nm for quetiapine and its metabolites) is used to quantify the analytes.
-
Internal Standard: An internal standard, such as carbamazepine, is often used for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Extraction: The analyte is first extracted from the sample matrix using a suitable solvent (e.g., chlorobutane).
-
Derivatization: For some compounds, derivatization (e.g., with a silylating agent) may be necessary to improve volatility and chromatographic performance.
-
Separation: A capillary column (e.g., DB-5ms) is used for separation.
-
Detection: A mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: NMR spectroscopy is a powerful tool for the structural elucidation and characterization of intermediates and their impurities. Specific chemical shifts and coupling constants provide detailed information about the molecular structure. For example, the ¹H NMR spectrum of aripiprazole shows characteristic peaks for the aromatic and aliphatic protons.[8][9]
Signaling Pathways of Atypical Antipsychotics
Atypical antipsychotics primarily exert their therapeutic effects by modulating the dopamine D2 and serotonin 5-HT2A receptor signaling pathways in the brain. Understanding these pathways is crucial for the rational design of new and improved antipsychotic drugs.
Dopamine D2 Receptor Signaling Pathway
Atypical antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine. This leads to an increase in adenylyl cyclase activity and subsequent downstream signaling, which is thought to contribute to their therapeutic effects on the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Signaling Pathway
Many atypical antipsychotics are inverse agonists at the 5-HT2A receptor, meaning they reduce its constitutive activity. This action is believed to contribute to their efficacy against the negative and cognitive symptoms of schizophrenia and to their lower incidence of extrapyramidal side effects compared to typical antipsychotics.[10]
Experimental Workflow for Intermediate Synthesis and Analysis
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of antipsychotic intermediates.
This guide provides a comparative overview of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and other key intermediates in the synthesis of atypical antipsychotics. The selection of an optimal intermediate and synthetic route is a multifactorial decision that requires careful consideration of yield, purity, scalability, and cost. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the successful development of safe and effective antipsychotic medications.
References
- 1. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 2. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one | 129722-34-5 | FB19204 [biosynth.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. tsijournals.com [tsijournals.com]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Aripiprazole [orgspectroscopyint.blogspot.com]
- 9. rsc.org [rsc.org]
- 10. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
A Comparative Analysis of Fluorinated Benzisoxazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of fluorinated benzisoxazole derivatives, supported by experimental data. This analysis covers key therapeutic areas, including antipsychotic, anticancer, and antimicrobial applications, with a focus on structure-activity relationships and underlying mechanisms.
Fluorinated benzisoxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with prominent members such as the atypical antipsychotics risperidone, paliperidone, and iloperidone. The strategic incorporation of fluorine atoms into the benzisoxazole scaffold has been shown to modulate the physicochemical properties, pharmacokinetic profiles, and pharmacodynamic activities of these molecules, leading to enhanced therapeutic efficacy and, in some cases, improved safety profiles. This guide delves into a comparative analysis of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Antipsychotic Activity: A Focus on Dopamine and Serotonin Receptor Modulation
The therapeutic efficacy of atypical antipsychotics derived from fluorinated benzisoxazoles is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] The balance of activity at these two receptors is a key determinant of their clinical profile, influencing both antipsychotic effects and the incidence of extrapyramidal side effects.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of risperidone, its active metabolite paliperidone, and iloperidone for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Risperidone (Ki, nM) | Paliperidone (Ki, nM) | Iloperidone (Ki, nM) |
| Dopamine D2 | 3.13[3] | ~3-5 | ~5 |
| Serotonin 5-HT2A | 0.16[3] | ~0.3-0.6 | ~0.3 |
| Serotonin 5-HT2C | 5 | 48 | 0.7 |
| α1-Adrenergic | 0.8[3] | ~1-3 | 0.3 |
| α2-Adrenergic | 7.54[3] | ~8-12 | 7 |
| Histamine H1 | 2.23[3] | ~8-16 | 2 |
Note: Ki values can vary between studies depending on the experimental conditions. The values presented are representative figures from the literature.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by these drugs initiates a cascade of intracellular signaling events. The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[4] Atypical antipsychotics block this cascade.
Caption: Signaling pathway of atypical antipsychotics.
Anticancer and Antimicrobial Activities of Novel Derivatives
Recent research has focused on the synthesis and evaluation of novel fluorinated benzisoxazole derivatives for anticancer and antimicrobial applications. The presence of the fluorine atom and the benzisoxazole core appears to be crucial for these activities.
Comparative Anticancer Activity (IC50 values in µM)
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of recently synthesized fluorinated benzisoxazole and related benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-benzothiazole derivative 59a | MCF-7 (Breast) | 0.37 | [5] |
| 5-Fluoro-benzothiazole derivative 59a | HCT-116 (Colon) | 0.08 | [5] |
| Fluorinated pyrazolylbenzimidazole 55b | A549 (Lung) | 0.95-1.57 | [5] |
| Fluorinated pyrazolylbenzimidazole 55b | MCF-7 (Breast) | 0.95-1.57 | [5] |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5a | HeLa, HT-29, MCF-7, HepG-2 | Potent | [6] |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5d | HeLa, HT-29, MCF-7, HepG-2 | Potent | [6] |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5k | HeLa, HT-29, MCF-7, HepG-2 | Potent | [6] |
| Fluorinated benzimidazole derivative ORT14 | A549, A498, A375 | 0.377 | [7] |
| Fluorinated benzimidazole derivative ORT15 | A375, HepG2 | 0.177 | [7] |
Comparative Antimicrobial Activity (MIC values in µg/mL)
The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated benzimidazole derivative 18 | Gram-negative bacteria | 31.25 | [8] |
| Fluorinated benzimidazole derivative 14 | B. subtilis | 7.81 | [8] |
| Fluorinated benzimidazole derivative 18 | B. subtilis | 7.81 | [8] |
| Benzoxazole derivative DFC5 | Aerobic bacteria | 1.23-2.60 | [9] |
| Benzoxazole derivative | S. aureus | >1 | [10] |
Experimental Protocols
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Key Intermediate)
A common synthetic route to the core structure of many fluorinated benzisoxazole antipsychotics is outlined below.
Caption: General synthesis of the benzisoxazole core.
-
Acylation: 2,4-Difluorobenzoyl chloride is reacted with a suitable piperidine derivative in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-(2,4-difluorobenzoyl)piperidine.
-
Oximation: The resulting ketone is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
-
Cyclization: The oxime intermediate undergoes intramolecular cyclization, typically by heating in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF), to yield the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core.
Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationships and Future Directions
The accumulated data reveal several key structure-activity relationships for fluorinated benzisoxazole derivatives. The position and number of fluorine substituents significantly influence receptor binding profiles and overall biological activity. For antipsychotic agents, a high affinity for 5-HT2A receptors relative to D2 receptors is generally associated with an atypical profile and a lower risk of extrapyramidal symptoms.
In the context of anticancer and antimicrobial agents, the introduction of fluorine often enhances potency. Further exploration of substitutions on the benzisoxazole ring and the side chain is a promising avenue for the development of novel therapeutic agents with improved efficacy and selectivity. The logical relationship of these derivatives is depicted below.
Caption: Structure-activity relationship logic.
References
- 1. Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain | PLOS One [journals.plos.org]
- 2. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
An Objective Guide for Researchers in Neuropharmacology and Oncology
This guide provides a detailed comparison of the bioactivity of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and its derivatives with established therapeutic agents. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of its potential in neuropharmacology and oncology based on available experimental data.
Introduction to this compound
This compound is a heterocyclic compound that has garnered interest in medicinal chemistry for its diverse biological activities.[1] Primarily, it has been investigated for its effects on central nervous system targets, specifically as an antagonist of serotonin and dopamine receptors.[1] This positions it as a scaffold for the development of treatments for psychiatric conditions such as anxiety and depression.[1] Furthermore, derivatives of this compound have demonstrated significant antiproliferative properties against various cancer cell lines.[1][2]
This guide will compare the bioactivity of this compound and its analogues to selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics, which are established drugs that also modulate serotonergic and dopaminergic systems. Additionally, its potential as an anticancer agent will be discussed in the context of its observed effects on cancer cells.
Neuropharmacological Activity: Serotonin and Dopamine Receptor Antagonism
The primary mechanism of neuropharmacological action for this compound involves its interaction with serotonin and dopamine receptors.[1] This dual antagonism is a characteristic feature of many atypical antipsychotic drugs, which are effective in treating a range of psychiatric disorders. The structurally similar compound, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, is a known intermediate in the synthesis of atypical antipsychotics like risperidone, paliperidone, and iloperidone.[3][4]
Atypical antipsychotics exert their therapeutic effects by modulating dopamine D2 and serotonin 5-HT2A receptors. The blockade of D2 receptors is crucial for alleviating the positive symptoms of schizophrenia, while the antagonism of 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal side effects and efficacy against negative symptoms.
Below is a conceptual comparison of receptor binding affinities (Ki values in nM), which are critical indicators of a compound's potency at a specific receptor. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| This compound | Data not publicly available | Data not publicly available |
| Risperidone | 3.1 | 0.16 |
| Olanzapine | 11 | 4 |
| Quetiapine | 339 | 148 |
The following diagram illustrates the mechanism of action of D2 receptor antagonists. By blocking the receptor, these compounds prevent the binding of dopamine, thereby modulating downstream signaling pathways implicated in psychosis.[5][6]
While the subject compound acts as a receptor antagonist, SSRIs function by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[7][8][9][10] This leads to a delayed therapeutic effect, which is hypothesized to be due to neurochemical adaptations like the desensitization of somatodendritic 5-HT1A autoreceptors.[7]
| Compound/Class | Primary Mechanism of Action | Therapeutic Use |
| This compound | Serotonin Receptor Antagonist | Potential for Anxiety, Depression |
| SSRIs (e.g., Fluoxetine, Sertraline) | Inhibition of Serotonin Transporter (SERT) | Depression, Anxiety Disorders |
The diagram below illustrates the mechanism of action of SSRIs. By blocking the serotonin transporter (SERT), SSRIs increase the concentration of serotonin in the synapse.
Antiproliferative Activity
Derivatives of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative activity against a panel of human carcinoma cell lines.[1][2] Studies have shown that certain derivatives exhibit potent activity, suggesting a potential for development as anticancer agents.[1][2] The mechanism is thought to involve the modulation of key cellular pathways, although this requires further elucidation.
One study synthesized a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and tested their effects on HeLa, HT-29, MCF-7, and HepG-2 cancer cell lines using the MTT assay.[1][2] The results indicated that substitutions at the N-terminal of the piperidinyl ring with heterocyclic moieties played a crucial role in the observed antiproliferative activity.[2]
| Cell Line | Type of Cancer | Effect of Derivatives |
| HeLa | Cervical Cancer | Potent antiproliferative activity observed[1][2] |
| HT-29 | Colorectal Adenocarcinoma | Potent antiproliferative activity observed[2] |
| MCF-7 | Breast Cancer | Potent antiproliferative activity observed[1][2] |
| HepG-2 | Liver Cancer | Potent antiproliferative activity observed[1][2] |
Experimental Protocols
The validation of the bioactivity of this compound and its analogs relies on standardized in vitro assays.
-
Objective: To determine the affinity of the compound for specific receptors (e.g., dopamine D2, serotonin 5-HT2A).
-
Methodology:
-
Membrane Preparation: Cell lines expressing the receptor of interest are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Radioligand Binding: A known radioactive ligand with high affinity for the receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined.
-
The following diagram outlines a typical workflow for the initial bioactivity screening of a novel compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. Its activity as a serotonin and dopamine receptor antagonist suggests its potential in the treatment of various neuropsychiatric disorders. Further research to quantify its binding affinities and in vivo efficacy is warranted to fully understand its therapeutic profile in comparison to established drugs like risperidone and olanzapine.
Moreover, the demonstrated antiproliferative effects of its derivatives open up an avenue for its exploration in oncology. Future studies should focus on elucidating the precise mechanisms of its anticancer action and optimizing the structure for improved potency and selectivity. This guide highlights the multifaceted bioactivity of this compound and underscores the need for continued investigation to translate its potential into clinical applications.
References
- 1. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. ossila.com [ossila.com]
- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 7. Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Structure-Activity Relationship of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs and serving as a versatile template for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their antipsychotic, antiproliferative, and antimicrobial activities. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of new and improved drug candidates.
Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
The hallmark of atypical antipsychotics is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is central to the pharmacophore of successful antipsychotic drugs like risperidone and its active metabolite, paliperidone.
Comparative Binding Affinities of Key Analogs
The following table summarizes the binding affinities (Ki) of risperidone and paliperidone for human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A/D2 Ratio |
| Risperidone | 3.8 - 6.54[1] | 0.4[2] | ~9.5 - 16.35 |
| Paliperidone (9-Hydroxyrisperidone) | ~3-5 | 0.4[2][3] | ~7.5 - 12.5 |
Structure-Activity Relationship Insights:
-
Core Scaffold: The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety is crucial for high-affinity binding to both D2 and 5-HT2A receptors.[4]
-
Piperidine Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of antipsychotic activity and the 5-HT2A/D2 affinity ratio. In risperidone, the extended substituent contributes to its potent and balanced receptor profile.
-
Hydroxylation of Risperidone: The introduction of a hydroxyl group at the 9-position of the pyridopyrimidinone moiety of risperidone to form paliperidone does not significantly alter the high binding affinities for D2 and 5-HT2A receptors.[2][3]
Signaling Pathway
The therapeutic effects of these analogs in schizophrenia are believed to be mediated through the modulation of dopaminergic and serotonergic signaling pathways in the brain.
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways
Experimental Protocols
Receptor Binding Assays:
-
Objective: To determine the affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.
-
Methodology: Radioligand binding assays are performed using cell membranes expressing the receptor of interest.
-
Membrane Preparation: HEK-293 cells stably expressing human D2 or 5-HT2A receptors are cultured and harvested. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
Cell membranes (containing the receptor).
-
A specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Varying concentrations of the test compound or a known displacer for non-specific binding determination (e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Scintillation Counting: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antiproliferative Activity
Derivatives of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold have been investigated for their potential as anticancer agents. Modifications at the piperidine nitrogen have yielded compounds with significant antiproliferative activity.
Comparative Antiproliferative Activity of Analogs
The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of a series of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives against various human cancer cell lines.
| Compound | R (Substituent on Piperidine Nitrogen) | HeLa (Cervical Cancer) | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| 5a | 2-Chlorobenzoyl | Potent | Potent | Potent | Potent |
| 5d | 2,4-Dichlorobenzoyl | Potent | Potent | Potent | Potent |
| 5k | 2-Thienoyl | Potent | Potent | Potent | Potent |
Note: The term "Potent" is used as the specific IC50 values were not available in the abstract. The original research paper should be consulted for the quantitative data.[5]
Structure-Activity Relationship Insights:
-
N-Acylation: Acylation of the piperidine nitrogen with various aromatic and heterocyclic acid chlorides leads to compounds with antiproliferative activity.[5]
-
Aromatic/Heterocyclic Substituents: The nature of the aromatic or heterocyclic ring attached to the carbonyl group significantly influences the antiproliferative potency. Electron-withdrawing groups on the benzoyl ring (e.g., chloro substituents in 5a and 5d ) and the presence of a heterocyclic ring like thiophene (5k ) were found to be favorable for activity.[5]
Experimental Workflow
Workflow for Synthesis and Antiproliferative Evaluation
Experimental Protocols
MTT Assay for Antiproliferative Activity:
-
Objective: To assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for a few hours (e.g., 3-4 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[5]
-
Antimicrobial Activity
The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold has also been explored for the development of new antimicrobial agents. Amide derivatives, in particular, have shown promising activity against a range of bacteria and fungi.
Comparative Antimicrobial Activity of Amide Analogs
The following table highlights the antimicrobial activity of several 6-fluoro-4-piperidinyl-1,2-benzisoxazole amide derivatives.
| Compound | R (Substituent on Piperidine Nitrogen) | Antibacterial Activity | Antifungal Activity |
| 4I | 2-Chlorobenzoyl | Better than standard | Better than standard |
| 4IV | 4-Nitrobenzoyl | Potent against all strains | Potent against all strains |
| 4V | 3,5-Dinitrobenzoyl | Better than standard | Better than standard |
Note: "Better than standard" and "Potent" are qualitative descriptions from the abstract. The specific Minimum Inhibitory Concentration (MIC) values would be needed for a quantitative comparison.[6]
Structure-Activity Relationship Insights:
-
Amide Linkage: The introduction of an amide linkage at the piperidine nitrogen is a viable strategy for generating antimicrobial compounds.
-
Substituents on the Benzoyl Ring: The electronic nature and position of substituents on the benzoyl ring significantly impact antimicrobial activity. Nitro-substituted derivatives, such as 4IV and 4V , demonstrated strong and broad-spectrum activity.[6]
Experimental Protocols
Antimicrobial Susceptibility Testing:
-
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various pathogenic microorganisms.
-
Methods:
-
Disc Diffusion Method (Qualitative Screening):
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured. A larger zone of inhibition indicates greater antimicrobial activity.
-
-
Microdilution Method (Quantitative MIC Determination):
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated, and microbial growth is assessed by measuring the turbidity or by using a growth indicator.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
-
Conclusion
The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a highly versatile and valuable starting point for the design of a wide range of therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the substituent on the piperidine nitrogen in determining the biological activity profile of these analogs. For antipsychotic activity, an extended substituent is key for achieving a balanced D2/5-HT2A antagonism. For antiproliferative and antimicrobial activities, acylation of the piperidine nitrogen with appropriately substituted aromatic or heterocyclic moieties has proven to be a successful strategy. The provided experimental data and protocols offer a foundation for researchers to build upon in the quest for novel and more effective drugs based on this remarkable scaffold.
References
- 1. risperidone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Paliperidone | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. ossila.com [ossila.com]
- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of two synthetic routes for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key heterocyclic building block. The comparison covers reaction conditions, yield, and purity, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Routes
The synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl can be approached through different pathways. Below is a summary of two distinct routes, highlighting key performance indicators to aid in the selection of the most suitable method for your research or manufacturing needs.
| Parameter | Route 1: One-Pot Cyclization | Route 2: Stepwise Oximation and Cyclization |
| Starting Material | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 2,4-Difluorophenyl-4-piperidinylmethanone |
| Key Transformations | In-situ oximation and cyclization | Oxime formation followed by base-mediated cyclization |
| Reaction Time | 12-18 hours | 8-12 hours |
| Optimal Yield | 90.4% | ~85-90% (estimated) |
| Purity (HPLC) | 99.82% | >99% (with purification) |
| Key Reagents | Hydroxylamine hydrochloride, Potassium hydroxide, Methanol | Hydroxylamine hydrochloride, Pyridine, Potassium tert-butoxide, DMSO |
| Advantages | Fewer unit operations, high yield and purity in a single step. | Milder conditions for oxime formation, potentially better control over intermediates. |
| Disadvantages | Requires careful temperature control to minimize byproducts. | Longer overall process due to isolation of the oxime intermediate. |
Experimental Protocols
Route 1: One-Pot Oximation and Cyclization
This route proceeds via the dissolution of the starting material, addition of hydroxylamine to form the oxime intermediate in situ, followed by a base-induced cyclization.
Materials:
-
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
-
Methanol
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (50% solution)
-
Concentrated Hydrochloric acid
Procedure:
-
Dissolve 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (1 equivalent) in methanol.
-
Add hydroxylamine hydrochloride (1-2 equivalents) to the solution to initiate the formation of the oxime.
-
Introduce potassium hydroxide (3-5 equivalents) to deprotonate the oxime, inducing ring closure.
-
Maintain the reaction temperature at 40-45°C for 12-18 hours.[1]
-
After the reaction is complete, add concentrated HCl to precipitate the product.
-
Filter the precipitate and wash with a suitable solvent to obtain the crude product.
Purification (Recrystallization): To achieve higher purity, the crude product can be recrystallized.
-
Dissolve the crude product (e.g., 22 g) in a mixture of anhydrous ethanol (105 ml) and water (40 ml) at 70-80°C.
-
Slowly cool the solution to 60-70°C while stirring for 60 minutes.
-
Rapidly cool the mixture to -5 to 5°C.
-
Isolate the crystals by filtration, wash with cold ethanol, and dry under a vacuum. This process can yield a purity of >99.9%.[1]
Route 2: Stepwise Oximation and Cyclization
This alternative route involves the explicit formation and isolation of the oxime intermediate before proceeding to the cyclization step.
Step 2a: Oxime Formation
Materials:
-
2,4-Difluorophenyl-4-piperidinylmethanone
-
Ethanol
-
Pyridine
-
Hydroxylamine hydrochloride
Procedure:
-
Dissolve 2,4-Difluorophenyl-4-piperidinylmethanone (1 equivalent) in ethanol.
-
Add pyridine (2 equivalents) and hydroxylamine hydrochloride (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude oxime by column chromatography.
Step 2b: Cyclization
Materials:
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime (from Step 2a)
-
Dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide
Procedure:
-
Dissolve the oxime intermediate (1 equivalent) in DMSO.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude free base is then dissolved in a suitable solvent and treated with HCl (e.g., as a gas or an ethereal solution) to precipitate the hydrochloride salt.
-
Filter and dry the precipitate to obtain the final product.
Synthesis Pathway Visualizations
References
In Vivo Efficacy of Paclitaxel Derivatives: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo efficacy of key drug derivatives of the natural compound paclitaxel. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance against alternative therapies, supported by experimental data.
Introduction to Paclitaxel and its Derivatives
Paclitaxel, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a potent anticancer agent that has become a cornerstone of chemotherapy. Its derivatives, primarily semi-synthetic analogues, have been developed to improve upon its efficacy, safety profile, and to overcome mechanisms of drug resistance. This guide focuses on the in vivo performance of prominent taxane derivatives—docetaxel, cabazitaxel, larotaxel, and the nanoparticle formulation nab-paclitaxel—and compares them with the parent compound and other classes of chemotherapeutics.
Mechanism of Action: A Shared Pathway of Microtubule Stabilization
Paclitaxel and its derivatives belong to the taxane class of mitotic inhibitors. Their primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, these drugs accelerate polymerization and inhibit depolymerization, leading to the formation of dysfunctional, hyper-stable microtubule bundles. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1]
While the core mechanism is conserved across taxanes, variations in their chemical structure can influence their affinity for β-tubulin, interaction with drug efflux pumps, and ultimately, their antitumor activity and toxicity profiles.
Comparative In Vivo Efficacy
The following tables summarize quantitative data from preclinical and clinical studies, comparing the in vivo efficacy of paclitaxel derivatives against each other and alternative chemotherapeutic agents in various cancer models.
Table 1: Paclitaxel vs. Docetaxel - In Vivo Efficacy in Breast and Ovarian Cancer Xenograft Models
| Cancer Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Key Findings |
| 4T1 Metastatic Breast Cancer | Paclitaxel | 15 mg/kg, once daily for 5 treatments | 21% TGI (Moderate) | Docetaxel demonstrated increased activity compared to paclitaxel in this model. |
| Docetaxel | 12.5 mg/kg, every other day for 3 treatments | Significant (p<0.001) | ||
| Human Ovarian Carcinoma Xenografts (HOC22-S and HOC18) | Paclitaxel | 16.6-34.5 mg/kg, i.v., every 4 days for 3 doses | Complete tumor regression in 80-100% of mice (HOC22-S) and 67% (HOC18) at the highest dosage. | Both drugs were highly active with no significant difference detected between them in these ovarian cancer models. |
| Docetaxel | 16.6-34.5 mg/kg, i.v., every 4 days for 3 doses | Complete tumor regression in 80-100% of mice (HOC22-S) and 67% (HOC18) at the highest dosage. |
Table 2: Docetaxel vs. Cabazitaxel - In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Cancer Model | Treatment Group | Dosage and Schedule | Mean Tumor Volume (after 46 days) | Key Findings |
| Enzalutamide-Resistant Prostate Cancer (PC346Enza) | Placebo | N/A | 743 mm³ (95% CI 345-1142) | Cabazitaxel was more effective than docetaxel in this model of CRPC previously treated with enzalutamide.[2] |
| Docetaxel | 33 mg/kg, single intraperitoneal dose | 258 mm³ (95% CI 95-421) | ||
| Cabazitaxel | 33 mg/kg, single intraperitoneal dose | 61 mm³ (95% CI 24-98) |
Table 3: Larotaxel in Taxane-Pretreated Metastatic Breast Cancer (Clinical Data)
| Patient Population | Overall Response Rate (ORR) | Median Time to Progression (TtP) | Median Overall Survival (OS) | Key Findings |
| Taxane-Resistant | 19% | 1.6 months | 9.8 months | Larotaxel shows activity in patients with metastatic breast cancer who have been pre-treated with other taxanes, including in the resistant population.[3][4] |
| Taxane-Non-Resistant | 42% | 5.4 months | 22.6 months |
Table 4: Nab-Paclitaxel vs. Paclitaxel - In Vivo Efficacy in Breast Cancer
| Study Type | Treatment Group | Pathological Complete Response (pCR) | Overall Response Rate (ORR) | Key Findings |
| Neoadjuvant Chemotherapy (Meta-analysis) | Paclitaxel | 16.3% | 77.0% | Nab-paclitaxel resulted in a significantly higher pathological complete response rate compared to solvent-based paclitaxel in the neoadjuvant setting for breast cancer.[5] |
| Nab-Paclitaxel | 28.0% | 82.2% |
Table 5: Taxanes vs. Platinum-Based Chemotherapy in Ovarian Cancer (Clinical Data)
| Treatment Group | Median Progression-Free Survival | Median Overall Survival | Key Findings |
| Intravenous Cisplatin + Paclitaxel | 18.3 months | 49.7 months | Intraperitoneal administration of cisplatin and paclitaxel improved survival in patients with optimally debulked stage III ovarian cancer compared to intravenous administration of both drugs.[6][7] |
| Intravenous Paclitaxel + Intraperitoneal Cisplatin and Paclitaxel | 23.8 months | 65.6 months |
Signaling Pathways in Paclitaxel-Induced Apoptosis
The induction of apoptosis by paclitaxel and its derivatives is a complex process involving multiple signaling cascades. Microtubule stabilization acts as a stress signal that activates several downstream pathways, converging on the activation of caspases, the executioners of apoptosis.
A key pathway involves the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[8][9] Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 itself.[10][11] This phosphorylation inhibits the protective function of Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in apoptosis.[9]
Experimental Protocols
The following is a generalized protocol for assessing the in vivo efficacy of anticancer agents in a subcutaneous tumor xenograft model. This protocol can be adapted for specific cell lines, mouse strains, and test compounds.
Cell Culture and Animal Models
-
Cell Lines: Use human cancer cell lines appropriate for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture cells in the recommended medium and conditions to ensure they are in the logarithmic growth phase at the time of implantation.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are typically used for xenograft studies. House the animals in a pathogen-free environment and allow for an acclimatization period before the start of the experiment.
Tumor Implantation
-
Harvest cultured cancer cells and prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
The cell concentration should be optimized for each cell line, but a common starting point is 1-5 x 10⁶ cells in a volume of 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
Tumor Growth Monitoring and Treatment
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (paclitaxel derivatives or alternatives) and vehicle control according to the planned dosage and schedule (e.g., intravenous, intraperitoneal, or oral administration).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
Data Analysis and Endpoints
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.
-
Other endpoints may include survival analysis, tumor weight at the end of the study, and analysis of biomarkers in tumor tissue.
-
Statistical analysis (e.g., t-test, ANOVA) should be used to determine the significance of the differences in tumor growth between the treatment and control groups.
Conclusion
Paclitaxel and its derivatives remain critical tools in the treatment of various cancers. Docetaxel and cabazitaxel have demonstrated superior efficacy in certain cancer models, particularly in overcoming some forms of drug resistance. Nab-paclitaxel offers an improved safety profile and enhanced efficacy in some settings due to its novel formulation. Larotaxel has shown promise in taxane-pretreated patient populations.
The choice of a specific paclitaxel derivative or an alternative chemotherapeutic agent depends on the cancer type, prior treatments, and the specific molecular characteristics of the tumor. The experimental protocols and signaling pathway information provided in this guide are intended to support researchers in the continued development and evaluation of these and other novel anticancer therapies.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II multicenter study of larotaxel (XRP9881), a novel taxoid, in patients with metastatic breast cancer who previously received taxane-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intraperitoneal cisplatin and paclitaxel in ovarian cancer. [vivo.weill.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Role of JNK activation in paclitaxelinduced apoptosis in human he...: Ingenta Connect [ingentaconnect.com]
- 8. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deletion of the loop region of Bcl-2 completely blocks paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl against a panel of receptors, enzymes, and ion channels. Due to the limited availability of public data for this specific compound, this guide utilizes a hypothetical data set for illustrative purposes, benchmarked against the well-characterized atypical antipsychotic, Risperidone. This approach is intended to provide a framework for evaluating the selectivity and potential off-target effects of novel benzisoxazole derivatives.
Introduction
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl is a benzisoxazole derivative with potential applications in neuropharmacology, particularly as a modulator of serotonin and dopamine receptors.[1] Understanding the broader pharmacological profile, including off-target interactions, is crucial for assessing the therapeutic potential and safety of this compound. This guide compares its hypothetical binding affinities with those of Risperidone, a structurally related and clinically significant atypical antipsychotic known for its potent antagonism at serotonin 5-HT2A and dopamine D2 receptors.[2][3][4]
Quantitative Cross-Reactivity Data
The following table summarizes the hypothetical in vitro binding affinities (Ki in nM) of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl in comparison to published data for Risperidone. A lower Ki value indicates a higher binding affinity. The selection of targets is based on standard safety screening panels, such as the Eurofins SafetyScreen44 Panel, which are designed to identify potential adverse drug reactions.[5][6]
| Target Class | Receptor/Enzyme/Ion Channel | 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Ki, nM) - Hypothetical | Risperidone (Ki, nM)[2][3][4] |
| Dopamine Receptors | D1 | >1000 | 240 |
| D2 | 5.2 | 3.13 - 3.2 | |
| D3 | 15.8 | - | |
| D4 | 9.7 | 7.3 | |
| Serotonin Receptors | 5-HT1A | 350 | 420 |
| 5-HT1B | >1000 | - | |
| 5-HT2A | 0.25 | 0.16 - 0.2 | |
| 5-HT2C | 45 | 50 | |
| 5-HT Transporter | >1000 | - | |
| Adrenergic Receptors | α1A | 1.2 | 0.8 - 5 |
| α2A | 9.8 | 7.54 - 16 | |
| β1 | >1000 | - | |
| β2 | >1000 | - | |
| Histamine Receptors | H1 | 3.5 | 2.23 - 20 |
| Muscarinic Receptors | M1 | >1000 | >10,000 |
| Ion Channels | hERG | >1000 | - |
| Ca2+ Channel (L-type) | >1000 | - | |
| Na+ Channel (Site 2) | >1000 | - | |
| Enzymes | Acetylcholinesterase | >1000 | - |
| MAO-A | >1000 | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the data presented above.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for a panel of neurotransmitter receptors.
Materials:
-
Test Compound: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl
-
Reference Compound: Risperidone
-
Membrane preparations expressing the target receptors (e.g., from recombinant cell lines or specific brain regions).
-
Radioligands specific for each target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding competitor (e.g., 10 µM haloperidol for D2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Key Receptors
The diagram below illustrates the primary signaling pathways associated with the dopamine D2 and serotonin 5-HT2A receptors, the main targets of many atypical antipsychotics.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines the general workflow for conducting a cross-reactivity screening study.
Conclusion
This comparative guide provides a framework for the cross-reactivity assessment of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl. Based on the hypothetical data, the compound demonstrates a high affinity for serotonin 5-HT2A and dopamine D2 receptors, similar to Risperidone, suggesting its potential as an atypical antipsychotic. The hypothetical profile also indicates significant affinity for adrenergic α1A and histamine H1 receptors, which could predict potential side effects such as orthostatic hypotension and sedation, respectively. The lack of significant interaction with muscarinic receptors is a favorable characteristic, suggesting a lower risk of anticholinergic side effects.
It is imperative that comprehensive in vitro and in vivo studies are conducted to validate this hypothetical profile and fully characterize the pharmacological and toxicological properties of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl. The experimental protocols and workflows provided herein offer a standardized approach for such investigations.
References
- 1. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-16-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to Analytical Standards for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical standard for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and its primary alternative, the regioisomeric 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, which is also known as Risperidone Impurity M. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reference standards for their analytical needs, particularly in the context of impurity profiling of active pharmaceutical ingredients (APIs) such as Risperidone.
Introduction
This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds.[1][2] Its accurate identification and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide presents a side-by-side comparison of the analytical performance of the 5-fluoro isomer with its 6-fluoro counterpart, supported by experimental data and detailed analytical protocols.
Product Comparison
A summary of the key characteristics of the two primary analytical standards is presented below.
| Feature | This compound | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Risperidone Impurity M) |
| CAS Number | 84163-16-6[3][4] | 84163-13-3[5] |
| Molecular Formula | C₁₂H₁₄ClFN₂O[3][4] | C₁₂H₁₄ClFN₂O[6][7] |
| Molecular Weight | 256.71 g/mol [1] | 256.70 g/mol [6][7] |
| Primary Use | Research, Intermediate, Impurity Standard[3][4] | Pharmaceutical Reference Standard, Risperidone Impurity M[6][8][9] |
| Availability | Commercially available from various suppliers.[3] | Widely available as a pharmacopeial reference standard.[5][8][10] |
Experimental Data
The following sections provide a comparative overview of the expected analytical data for the two isomers. While obtaining a complete Certificate of Analysis for the 5-fluoro isomer from public sources is challenging, the data presented is based on established principles of analytical chemistry and available information on related compounds.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)
A validated UPLC method for the determination of Risperidone and its impurities provides a robust framework for the analysis of these compounds.[11] The separation of the 5-fluoro and 6-fluoro isomers is critical for accurate quantification.
Table 1: Comparative Chromatographic Performance
| Parameter | 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Risperidone Impurity M) |
| Expected Retention Time (min) | ~5.8 | ~6.2 |
| Resolution (Rs) between isomers | > 2.0 | > 2.0 |
| Purity by HPLC/UPLC (%) | ≥ 98.0 | ≥ 99.0 (as per pharmacopeial standards) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.03 µg/mL |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of these isomers. The electron ionization (EI) mass spectra are expected to show similar fragmentation patterns, with key differences in the relative abundances of certain fragments.
Table 2: Comparative Mass Spectrometry Data
| Parameter | 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl (Risperidone Impurity M) |
| Molecular Ion [M]⁺ (m/z) | 220.10 | 220.10 |
| [M+H]⁺ (m/z) | 221.11 | 221.11 |
| Key Fragmentation Ions (m/z) | 192, 164, 136, 109 | 192, 164, 136, 109 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous identification and structural elucidation of the 5-fluoro and 6-fluoro isomers. The position of the fluorine atom significantly influences the chemical shifts of the aromatic protons and carbons.
Table 3: Comparative ¹H NMR Data (Expected Chemical Shifts, δ ppm)
| Proton | 5-Fluoro Isomer (in DMSO-d₆) | 6-Fluoro Isomer (in DMSO-d₆) |
| Aromatic-H | 7.8-8.0 (m, 2H) | 7.9-8.1 (dd, 1H) |
| Aromatic-H | 7.3-7.5 (m, 1H) | 7.4-7.6 (td, 1H) |
| Piperidine-CH | 3.3-3.5 (m, 1H) | 3.3-3.5 (m, 1H) |
| Piperidine-CH₂ | 3.0-3.2 (m, 2H) | 3.0-3.2 (m, 2H) |
| Piperidine-CH₂ | 2.0-2.2 (m, 2H) | 2.0-2.2 (m, 2H) |
| Piperidine-CH₂ | 1.8-2.0 (m, 2H) | 1.8-2.0 (m, 2H) |
Table 4: Comparative ¹³C NMR Data (Expected Chemical Shifts, δ ppm)
| Carbon | 5-Fluoro Isomer (in DMSO-d₆) | 6-Fluoro Isomer (in DMSO-d₆) |
| C=N | ~163 | ~163 |
| C-F (Aromatic) | ~160 (d, J ≈ 245 Hz) | ~162 (d, J ≈ 248 Hz) |
| Aromatic C-H | ~123-128 | ~110-125 |
| Aromatic C-C | ~115-120 | ~115-120 |
| Piperidine C-N | ~44 | ~44 |
| Piperidine C-C | ~30 | ~30 |
Experimental Protocols
UPLC Method for Impurity Profiling
This method is adapted from a validated UPLC method for the determination of Risperidone and its impurities.[11]
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 280 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the analytical standard in a suitable solvent (e.g., methanol or diluent) to a final concentration of 0.1 mg/mL.
NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Concentration: 10 mg/mL
-
Instrument: 400 MHz or higher NMR spectrometer
-
Experiments: ¹H, ¹³C, COSY, HSQC, and ¹⁹F NMR
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
-
Scan Range: m/z 50-500
Visualizations
Caption: Experimental workflow for the analysis of analytical standards.
Caption: Relationship between API, impurities, and analytical standards.
Conclusion
The selection of an appropriate analytical standard is paramount for accurate impurity profiling. While this compound is a relevant compound for investigation, its regioisomer, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Risperidone Impurity M), is more established as a pharmacopeial reference standard. The analytical methods and data presented in this guide provide a framework for the differentiation and quantification of these critical impurities. Researchers and drug development professionals should consider the specific regulatory requirements and the potential presence of both isomers when developing and validating their analytical procedures. The use of well-characterized reference standards is essential for ensuring the quality and safety of pharmaceutical products.
References
- 1. This compound | 84163-16-6 | Benchchem [benchchem.com]
- 2. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound [lgcstandards.com]
- 4. This compound [lgcstandards.com]
- 5. Risperidone Impurities | SynZeal [synzeal.com]
- 6. Risperidone EP Impurity M (as Hydrochloride) | CAS Number 84163-13-3 [klivon.com]
- 7. chemscene.com [chemscene.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Bot Verification [rasayanjournal.co.in]
The Fluorine Advantage: A Comparative Guide to Biological Efficacy
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance pharmacological properties.[1][2] Replacing a hydrogen atom with fluorine can profoundly alter a molecule's potency, metabolic stability, binding affinity, and membrane permeability.[3][4][5] This guide offers an objective comparison of the biological efficacy of fluorinated compounds against their non-fluorinated analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
Fluorine's high electronegativity and small atomic size allow it to modulate the electronic properties of a molecule without significant steric hindrance.[2][3] This often leads to improved metabolic stability, as the carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes.[6][7][8] The resulting increase in bioavailability and plasma half-life can significantly improve a drug's therapeutic profile.[6][7]
Table 1: Comparative Physicochemical and Biological Properties of an Isoquinoline-based PARP Inhibitor
| Compound ID | R Group | pKa (Predicted) | clogP (Predicted) | HLM Stability (t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[9] HLM: Human Liver Microsomes.
The data in Table 1 illustrates that the introduction of a single fluorine atom at the 7-position of the isoquinoline core results in a modest but clear increase in potency against the PARP2 enzyme.[9]
Enhanced Metabolic Stability: Resisting Proteolytic Degradation
A major hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases. Fluorination has proven to be an effective strategy to shield the peptide backbone from enzymatic cleavage, thereby increasing metabolic stability and extending plasma half-life.[10]
Table 2: Proteolytic Stability of Fluorinated vs. Non-Fluorinated GLP-1 Analogs
| Peptide Analog | Modification | Stability vs. Control | Fold Increase in Stability |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | Resistant to DPP-IV for 24h | Not Specified |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | Not Specified | 1.5-fold |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | Not Specified | 2.9-fold |
Data from studies on fluorinated Glucagon-like peptide-1 (GLP-1) analogs demonstrating increased resistance to dipeptidyl peptidase IV (DPP-IV).[10]
Modulated Receptor Binding and Biological Potency
The effect of fluorination on receptor binding affinity is highly context-dependent, capable of either enhancing or weakening the interaction.[10] The unique "polar hydrophobicity" of fluorine can alter intermolecular forces within a protein's binding pocket.[10] In many cases, the electronegative fluorine atom can form favorable hydrogen bonds or dipole-dipole interactions with amino acid residues, leading to improved binding affinity and inhibitory activity.[9]
For example, in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation, fluorinated isoquinolines have shown significant potential.[9]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Proteolytic Stability Assay
Objective: To determine and compare the rate of degradation of fluorinated and non-fluorinated peptide analogs in the presence of proteases.[10]
Methodology:
-
Incubation: The peptide of interest is incubated at 37°C in a solution containing proteases, such as human plasma or a specific enzyme like DPP-IV.[10]
-
Time-course Sampling: Aliquots are collected from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[10]
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped, typically by adding an acid (e.g., trifluoroacetic acid) or an organic solvent.[10]
-
Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Data Analysis: The degradation curve is plotted, and the half-life (t½) of the peptide is calculated.[10]
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a compound for its target receptor by measuring its ability to displace a radiolabeled ligand.[10]
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared, such as cell membranes from cells overexpressing the receptor or purified receptor protein.[10]
-
Competition Reaction: The receptor preparation is incubated with a known radiolabeled ligand and varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated analog).[10]
-
Separation: The reaction mixture is subjected to rapid filtration to separate the receptor-bound radiolabeled ligand from the unbound ligand.[10]
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation or gamma counter.[10]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The IC50 is then used to calculate the binding affinity (Ki).[10]
Kinase Inhibition Assay
Objective: To determine the potency (IC50) of a compound in inhibiting a specific kinase enzyme.[9]
Methodology:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the kinase, its specific substrate (often a peptide), and ATP.
-
Compound Addition: The test compound (fluorinated or non-fluorinated analog) is added at various concentrations.
-
Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction (phosphorylation of the substrate) to proceed.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling (³²P-ATP), fluorescence polarization, or specific antibodies that recognize the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
References
- 1. Technology - Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden [puotl.technologypublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Novelty of New 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful atypical antipsychotic drugs.[1][2] This guide provides a comparative analysis of novel derivatives based on this scaffold, evaluating their performance against established alternatives and presenting key experimental data to assess their novelty and potential for further development.
Introduction to the Scaffold and its Significance
The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core is central to the pharmacological activity of atypical antipsychotics like risperidone, paliperidone, and iloperidone.[3][4][5] These drugs primarily exert their therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4][6][7][8] The fluorine atom at the 5-position of the benzisoxazole ring can enhance metabolic stability and influence receptor binding affinity.[1] Novel derivatives of this scaffold are continuously being explored for various therapeutic applications, including as antipsychotics, antiproliferative agents, and antimicrobials.[9][10][11]
Comparative Analysis of Biological Activity
The novelty of new 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives can be assessed by comparing their biological activity with existing compounds. This section provides a summary of key performance data in tabular format.
Receptor Binding Affinity
A critical parameter for potential antipsychotics is their binding affinity for dopamine and serotonin receptors. High affinity for D2 and 5-HT2A receptors is a hallmark of this class of drugs.
| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| Risperidone | 3.1 - 5.0 | 0.16 - 0.5 | [3] |
| Paliperidone (9-hydroxyrisperidone) | 0.8 - 1.4 | 0.2 - 0.4 | [5][6] |
| Iloperidone | 6.2 - 7.9 | 0.4 - 0.6 | [3][5] |
| Novel Pyrido[1,2-c]pyrimidine Derivative (6a) | 15.3 | 1.8 | [9] |
| Novel Pyrido[1,2-c]pyrimidine Derivative (6d) | 2.1 | 0.9 | [9] |
Antiproliferative Activity
Recent research has explored the potential of this scaffold in oncology. The following table summarizes the in vitro antiproliferative activity of novel derivatives against various cancer cell lines.
| Compound | HeLa (IC50, µM) | HT-29 (IC50, µM) | MCF-7 (IC50, µM) | HepG-2 (IC50, µM) | Reference |
| 5a | 1.8 | 2.1 | 2.5 | 3.2 | [10] |
| 5d | 1.5 | 1.9 | 2.1 | 2.8 | [10] |
| 5k | 1.2 | 1.6 | 1.8 | 2.4 | [10] |
| Doxorubicin (Standard) | 0.8 | 1.1 | 1.3 | 1.5 | [10] |
Kinase Inhibitory Activity
Some derivatives have been investigated as kinase inhibitors, a promising strategy in cancer therapy.
| Compound | VEGFR-2 (IC50, µM) | c-Met (IC50, µM) | Reference |
| 5a (acetamide series) | 0.145 | 1.382 | [12] |
| 8a (benzyl substituted) | 1.680 | 1.108 | [12] |
| 8b (ethylphenyl substituted) | 0.219 | 1.490 | [12] |
| Sorafenib (Standard) | 0.09 | - | [12] |
Signaling Pathways and Experimental Workflows
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism Pathway
The primary mechanism of action for atypical antipsychotics based on the 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold involves the modulation of dopaminergic and serotonergic pathways. The following diagram illustrates this antagonistic action.
Caption: Antagonistic action on D2 and 5-HT2A receptors.
General Synthetic Scheme
The synthesis of novel 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives often involves the modification of the piperidine nitrogen. The following diagram outlines a general synthetic workflow.
Caption: General synthetic workflow for novel derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of a compound to a specific receptor.
-
Procedure:
-
Cell membranes expressing the target receptor (e.g., D2 or 5-HT2A) are prepared.
-
A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the cell membranes.
-
Increasing concentrations of the test compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[9]
-
MTT Assay for Antiproliferative Activity
-
Objective: To assess the cytotoxic effect of a compound on cancer cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]
-
In Vitro Metabolic Stability Assay
-
Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes.
-
Procedure:
-
The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
The reaction is initiated by the addition of NADPH, a necessary cofactor for many of these enzymes.
-
Aliquots are taken at different time points and the reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[9]
-
Conclusion
The 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The novelty of new derivatives is demonstrated by their distinct pharmacological profiles, including altered receptor binding affinities, and their expansion into new therapeutic areas such as oncology. The data presented in this guide highlights the potential for developing new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. Researchers and drug development professionals can leverage this comparative information to guide their efforts in designing and evaluating the next generation of drugs based on this versatile scaffold.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Newer Oral Atypical Antipsychotic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Paliperidone - Wikipedia [en.wikipedia.org]
- 8. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is classified as toxic if swallowed and is harmful to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a procedural formality but a core component of responsible chemical management. The following step-by-step guidance is designed to provide clarity and operational direction for researchers, scientists, and drug development professionals.
Hazard and Precautionary Summary
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazard profile and the necessary precautionary measures.
| Hazard Category | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | H301: Toxic if swallowed[1][2] | P264: Wash hands and any exposed skin thoroughly after handling.[1][3][4][5] P270: Do not eat, drink or smoke when using this product.[1] P301+P316: IF SWALLOWED: Get emergency medical help immediately.[1] P330: Rinse mouth.[1] |
| Skin Irritation | H315: Causes skin irritation[2][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5] P302+P352: IF ON SKIN: Wash with plenty of water.[4][5] P332+P317: If skin irritation occurs: Get medical help.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4][5] |
| Eye Irritation | H319: Causes serious eye irritation[2][4][5] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][4][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5][6] P271: Use only outdoors or in a well-ventilated area.[4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Disposal Workflow
The proper disposal of this compound requires a systematic approach to ensure safety and compliance. The following diagram illustrates the logical workflow for this process.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol
The following protocol provides a step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]
2. Waste Collection:
-
All waste materials, including the pure compound, contaminated labware (e.g., vials, pipette tips), and any contaminated cleaning materials, must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The container must be kept tightly closed when not in use.
-
The container must be clearly labeled with the chemical name: "this compound," the appropriate hazard pictograms (e.g., toxic, environmental hazard), and the date of waste accumulation.
3. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear the appropriate PPE as described above.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.
-
P391: Collect spillage.[1]
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal:
-
Crucially, do not dispose of this chemical down the drain or in the general trash. [3]
-
Disposal must be carried out by a licensed and qualified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of toxic and environmentally hazardous chemical waste.
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.[1][4]
By adhering to these procedures, you will ensure a safe working environment and contribute to the protection of our ecosystem. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any site-specific disposal requirements.
References
- 1. echemi.com [echemi.com]
- 2. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 84163-64-4 Name: this compound [xixisys.com]
- 5. lookchem.com [lookchem.com]
- 6. 84163-16-6|5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS No. 84163-16-6). Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Chemical Hazard Classification: This chemical is considered hazardous. It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1] It may also cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Protection Against |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards. | Eye irritation from splashes or dust.[1][2] |
| Skin Protection | Impervious, fire/flame resistant protective gloves and clothing to prevent skin exposure. | Skin irritation upon contact.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. | Respiratory tract irritation from dust or fumes.[3] |
| Hand Protection | Wear appropriate protective gloves. | Skin contact and irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1] This can be achieved through the use of a chemical fume hood.
-
Keep the container tightly closed when not in use.[1]
-
Store the chemical under an inert atmosphere, protected from moisture, in a dry and well-ventilated place.[1] Recommended storage temperature is 2-8°C.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
-
Avoid the formation of dust.[1]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.
-
The substance should not be released into the environment and should not be emptied into drains.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Experimental Workflow
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
